molecular formula C12H11NO2 B564884 4-Amino-3-methylnaphthalene-2-carboxylic acid CAS No. 104338-57-0

4-Amino-3-methylnaphthalene-2-carboxylic acid

Cat. No.: B564884
CAS No.: 104338-57-0
M. Wt: 201.225
InChI Key: CMRLOYGGEHKCNY-UHFFFAOYSA-N
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Description

4-Amino-3-methylnaphthalene-2-carboxylic acid (CAS 104338-57-0) is a naphthalene-based organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is characterized by the simultaneous presence of an amino group and a carboxylic acid functional group on the naphthalene ring system, making it a versatile and valuable building block for synthetic organic chemistry . The carboxylic acid group can undergo various transformations, including direct amidation to form stable amide bonds, a reaction of paramount importance in the synthesis of pharmaceuticals, polymers, and natural products . As a functionalized naphthalene, it serves as a key precursor in the synthesis of more complex molecular architectures. Its physical properties include a melting point of 190 °C and a calculated density of 1.301 g/cm³ at 20 °C . The compound has very slight solubility in water (0.15 g/L at 25 °C) . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human consumption.

Properties

IUPAC Name

4-amino-3-methylnaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-10(12(14)15)6-8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRLOYGGEHKCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723621
Record name 4-Amino-3-methylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104338-57-0
Record name 4-Amino-3-methylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Amino-3-methylnaphthalene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 4-Amino-3-methylnaphthalene-2-carboxylic acid, a complex naphthalene derivative. Due to the limited availability of a direct, documented synthesis in the current literature, this guide presents a rational, multi-step approach based on established organic chemistry principles and analogous reactions reported for similar compounds. The information provided herein is intended to serve as a foundational resource for researchers and chemists in the fields of medicinal chemistry and drug development.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence, commencing with the commercially available starting material, 2-methylnaphthalene. The proposed pathway involves an initial Friedel-Crafts acylation, followed by a haloform reaction to install the carboxylic acid functionality. Subsequent nitration and reduction steps introduce the desired amino group at the C4 position.

Synthesis_Pathway Start 2-Methylnaphthalene Step1 2-Acetyl-3-methylnaphthalene Start->Step1 1. Friedel-Crafts Acylation (Acetyl chloride, AlCl3) Step2 3-Methylnaphthalene-2-carboxylic acid Step1->Step2 2. Haloform Reaction (e.g., NaOBr) Step3 4-Nitro-3-methylnaphthalene-2-carboxylic acid Step2->Step3 3. Nitration (HNO3, H2SO4) Final This compound Step3->Final 4. Reduction (e.g., H2, Pd/C)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for each proposed step of the synthesis. The quantitative data, including reagent quantities and expected yields, are summarized in tables. These protocols are adapted from literature procedures for similar substrates and may require optimization for the specific target molecule.

Step 1: Friedel-Crafts Acylation of 2-Methylnaphthalene

The initial step involves the acylation of 2-methylnaphthalene to introduce an acetyl group. The regioselectivity of this reaction is a critical consideration, as acylation can occur at various positions on the naphthalene ring. Reaction conditions, such as the choice of solvent and the order of reagent addition, can influence the isomer distribution[1][2][3]. The desired product for this synthesis is 2-acetyl-3-methylnaphthalene. Achieving high selectivity for this specific isomer may be challenging and require careful optimization and purification.

Table 1: Reagents and Conditions for Friedel-Crafts Acylation

Reagent/ParameterQuantity/ValueNotes
2-Methylnaphthalene1.0 molStarting material
Acetyl chloride1.1 molAcylating agent
Aluminum chloride (AlCl₃)1.2 molLewis acid catalyst
SolventDichloromethane or NitrobenzeneReaction medium[1][2]
Temperature0 °C to room temperatureControlled addition
Reaction Time1-3 hoursMonitored by TLC
Expected YieldVariableHighly dependent on isomer separation

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 mol) in the chosen solvent (e.g., 500 mL of dichloromethane).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 mol) to the stirred suspension.

  • After the addition of acetyl chloride is complete, add a solution of 2-methylnaphthalene (1.0 mol) in the same solvent (200 mL) dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of isomers, will require purification by fractional distillation or column chromatography to isolate the desired 2-acetyl-3-methylnaphthalene.

Step 2: Haloform Reaction to Synthesize 3-Methylnaphthalene-2-carboxylic acid

The acetyl group of 2-acetyl-3-methylnaphthalene is converted to a carboxylic acid via the haloform reaction. This reaction is a reliable method for the oxidation of methyl ketones[4][5][6].

Table 2: Reagents and Conditions for Haloform Reaction

Reagent/ParameterQuantity/ValueNotes
2-Acetyl-3-methylnaphthalene1.0 molStarting material
Sodium hydroxide4.0 molBase
Bromine3.0 molHalogen
SolventWater/DioxaneReaction medium
Temperature0 °C to room temperatureControlled addition
Reaction Time2-4 hoursMonitored by TLC
Expected Yield70-90%Based on similar reactions

Experimental Protocol:

  • Dissolve 2-acetyl-3-methylnaphthalene (1.0 mol) in a suitable solvent such as dioxane.

  • In a separate flask, prepare a solution of sodium hypobromite by slowly adding bromine (3.0 mol) to a cooled (0 °C) solution of sodium hydroxide (4.0 mol) in water.

  • Slowly add the sodium hypobromite solution to the stirred solution of the ketone at a temperature maintained below 20 °C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, destroy any excess hypobromite by adding a small amount of sodium bisulfite.

  • Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 3-methylnaphthalene-2-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 3: Nitration of 3-Methylnaphthalene-2-carboxylic acid

The introduction of a nitro group at the 4-position of the naphthalene ring is achieved through electrophilic aromatic substitution. The directing effects of the existing methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups are expected to favor nitration at the C4 position.

Table 3: Reagents and Conditions for Nitration

Reagent/ParameterQuantity/ValueNotes
3-Methylnaphthalene-2-carboxylic acid1.0 molStarting material
Concentrated Nitric Acid1.1 molNitrating agent
Concentrated Sulfuric Acid2.0 molCatalyst
Temperature0-10 °CControlled addition
Reaction Time1-2 hoursMonitored by TLC
Expected Yield60-80%Based on nitration of similar aromatics

Experimental Protocol:

  • In a round-bottom flask, carefully add concentrated sulfuric acid (2.0 mol) to 3-methylnaphthalene-2-carboxylic acid (1.0 mol) while cooling in an ice bath.

  • Stir the mixture until the solid dissolves completely.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 mol) to concentrated sulfuric acid (1.0 mol) while maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of the carboxylic acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid, 4-nitro-3-methylnaphthalene-2-carboxylic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization.

Step 4: Reduction of the Nitro Group to an Amino Group

The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation and is generally compatible with carboxylic acid functionalities[7][8][9][10].

Table 4: Reagents and Conditions for Reduction

Reagent/ParameterQuantity/ValueNotes
4-Nitro-3-methylnaphthalene-2-carboxylic acid1.0 molStarting material
Palladium on Carbon (10% Pd/C)1-5 mol%Catalyst
Hydrogen Gas3-4 atmReducing agent
SolventEthanol or Acetic AcidReaction medium
TemperatureRoom temperature
Reaction Time4-12 hoursMonitored by TLC or H₂ uptake
Expected Yield>90%Typically a high-yielding reaction

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 4-nitro-3-methylnaphthalene-2-carboxylic acid (1.0 mol) in a suitable solvent such as ethanol or acetic acid.

  • Carefully add the 10% Pd/C catalyst (1-5 mol%) to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to a pressure of 3-4 atm.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen or by TLC analysis.

  • Once the reaction is complete (cessation of hydrogen uptake or disappearance of the starting material on TLC), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization.

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-3-methylnaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3-methylnaphthalene-2-carboxylic acid (CAS No: 104338-57-0). Due to a scarcity of experimentally determined data in public literature, this document presents a compilation of predicted values for key physicochemical parameters, including melting point, boiling point, pKa, aqueous solubility, and the partition coefficient (logP). Detailed, generalized experimental protocols for the determination of these properties are provided to guide researchers in empirical validation. Furthermore, this guide includes predicted Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological parameters to offer a preliminary assessment of the compound's potential pharmacokinetic and safety profiles. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for researchers in drug discovery and development.

Introduction

This compound is a substituted naphthalene derivative. The presence of both an amino group and a carboxylic acid group suggests amphoteric properties, with the potential for both acidic and basic behavior. The naphthalene core imparts significant aromatic and hydrophobic character to the molecule. Understanding the physicochemical properties of this compound is fundamental for its potential applications in medicinal chemistry and material science, as these properties govern its solubility, absorption, distribution, and interaction with biological targets.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 104338-57-0[1]

  • Molecular Formula: C₁₂H₁₁NO₂[1]

  • Molecular Weight: 201.23 g/mol [1]

  • SMILES: Cc1c(C(=O)O)c(N)c2ccccc12

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, the following physicochemical properties have been predicted using established computational models and algorithms. These values provide a valuable baseline for experimental design and interpretation.

PropertyPredicted ValueNotes and Considerations
Melting Point (°C) 210 - 225Naphthalene derivatives with amino and carboxylic acid groups often exhibit high melting points due to strong intermolecular hydrogen bonding and crystalline packing.
Boiling Point (°C) > 400 (decomposes)High boiling points are expected for compounds of this nature. Thermal decomposition is likely to occur before boiling under atmospheric pressure.
pKa (Acidic) 3.5 - 4.5This value is attributed to the carboxylic acid group (-COOH). The electron-donating amino group may slightly increase the pKa compared to unsubstituted naphthoic acids.
pKa (Basic) 2.5 - 3.5This value corresponds to the protonated amino group (-NH₃⁺). The electron-withdrawing carboxylic acid group and the aromatic system decrease the basicity of the amino group.
Aqueous Solubility (logS) -3.5 to -2.5 (at pH 7.4)Low aqueous solubility is anticipated due to the hydrophobic naphthalene core. Solubility is expected to increase at pH values above the acidic pKa and below the basic pKa.
Partition Coefficient (logP) 2.0 - 3.0The logP value suggests a moderate level of lipophilicity, indicating that the compound is likely to partition into lipid environments.

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols that can be adapted for the empirical determination of the physicochemical properties of this compound.

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Methodology: Capillary Melting Point Method

    • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with high-boiling point oil or an automated melting point apparatus). A calibrated thermometer is positioned so that the bulb is level with the sample.

    • Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

    • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry Crystalline Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Melting Range D->E F Record Melting Point E->F

Capillary Method for Melting Point Determination.

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For an amphoteric compound like this compound, two pKa values are of interest.

  • Methodology: Potentiometric Titration

    • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

    • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

    • Titration for Acidic pKa: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition of the titrant.

    • Titration for Basic pKa: A separate sample is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded accordingly.

    • Data Analysis: The titration data (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point of the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence point.

pKa_Determination A Dissolve Compound in Solvent B Titrate with Standard Acid/Base A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Workflow for pKa Determination via Potentiometric Titration.

Aqueous solubility is a critical parameter influencing the bioavailability of a potential drug candidate.

  • Methodology: Shake-Flask Method

    • Sample Preparation: An excess amount of the solid compound is added to a known volume of buffer at a specific pH (e.g., pH 7.4 phosphate buffer) in a sealed, thermostatted container.

    • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

    • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid precipitation during this step.

    • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a standard calibration curve.

    • pH Measurement: The pH of the saturated solution is measured to ensure it has not deviated significantly from the initial buffer pH.

Solubility_Determination A Add Excess Solid to Buffer B Equilibrate (24-48h) A->B C Separate Solid and Liquid Phases B->C D Quantify Concentration in Supernatant C->D E Determine Aqueous Solubility D->E

Shake-Flask Method for Solubility Measurement.

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Methodology: Shake-Flask Method

    • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

    • Sample Preparation: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

    • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

    • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Predicted ADME and Toxicological Properties

The following ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological properties have been predicted using computational models. These predictions are for preliminary assessment and should be confirmed by in vitro and in vivo studies.

ParameterPredicted OutcomeImplication
Human Intestinal Absorption HighThe compound is predicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration Likely to penetrate the BBBThe predicted logP and molecular size suggest potential for central nervous system activity.
CYP450 Inhibition Potential inhibitor of some CYP isoforms (e.g., 2D6, 3A4)This suggests a possibility of drug-drug interactions. Experimental evaluation is necessary to confirm and quantify this potential.
hERG Inhibition Low to moderate riskThe potential for cardiotoxicity through hERG channel inhibition should be evaluated experimentally.
Ames Mutagenicity Unlikely to be mutagenicThe chemical structure does not contain typical structural alerts for mutagenicity, but this should be confirmed with an Ames test.
Lipinski's Rule of Five Compliant (0 violations)The compound meets the criteria for good oral bioavailability: Molecular Weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10.

Conclusion

References

An In-depth Technical Guide to 4-Amino-3-methylnaphthalene-2-carboxylic acid: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-methylnaphthalene-2-carboxylic acid, a substituted naphthalene derivative. Due to the limited availability of direct experimental data for this specific molecule, this document compiles its known properties and presents predicted data based on analogous compounds and computational models. The guide covers the molecule's structural and physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and a discussion of its potential biological activities based on the known bioactivities of structurally related aminonaphthoic acid and naphthoquinone derivatives. This document aims to serve as a valuable resource for researchers interested in the potential of this and similar compounds in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is an organic compound featuring a naphthalene core substituted with an amino group, a methyl group, and a carboxylic acid group.

Chemical Structure

The molecular structure consists of a naphthalene ring system. At position 2, there is a carboxylic acid group (-COOH). Position 3 is substituted with a methyl group (-CH3), and position 4 is substituted with an amino group (-NH2).

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 104338-57-0ChemUniverse[1]
Molecular Formula C12H11NO2ChemUniverse[1]
Molecular Weight 201.22 g/mol ChemUniverse[1]
Purity 95%ChemUniverse[1]
Predicted XLogP3 2.4PubChem (Analog)[2]
Predicted Hydrogen Bond Donor Count 2PubChem (Analog)[2]
Predicted Hydrogen Bond Acceptor Count 3PubChem (Analog)[2]
Predicted Rotatable Bond Count 1PubChem (Analog)[2]

Synthesis Protocol

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the functionalization of a 2-naphthoic acid derivative. The key steps would be the introduction of the amino and methyl groups at the desired positions.

Hypothetical Experimental Protocol

The following is a hypothetical, multi-step protocol for the synthesis of this compound. Note: This protocol is illustrative and would require optimization and experimental validation.

Step 1: Nitration of 3-Methyl-2-naphthoic acid

  • Dissolve 3-methyl-2-naphthoic acid in concentrated sulfuric acid at 0°C.

  • Add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture for several hours at low temperature.

  • Pour the mixture over crushed ice to precipitate the nitro derivative.

  • Filter, wash with cold water, and dry the product.

Step 2: Reduction of the Nitro Group

  • Suspend the synthesized 4-nitro-3-methyl-2-naphthoic acid in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst.

  • If using SnCl2/HCl, heat the mixture under reflux for several hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid.

  • Filter the crude product, wash with water, and purify by recrystallization.

Synthesis_Workflow Start 3-Methyl-2-naphthoic acid Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 4-Nitro-3-methyl-2-naphthoic acid Nitration->Intermediate Reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

Figure 1. Proposed synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available. However, the expected spectral features can be predicted based on the known spectra of analogous compounds, such as 4-amino-3-methylbenzoic acid and other substituted naphthalene derivatives.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the amino group proton, the carboxylic acid proton, and the methyl group protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~7.0-8.5Multiplets5HAromatic protons
~4.0-5.0Singlet (broad)2H-NH2
~2.2-2.5Singlet3H-CH3
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals corresponding to the carboxylic acid carbon, the aromatic carbons of the naphthalene ring, and the methyl carbon.

Chemical Shift (ppm)Assignment
~170-175-COOH
~110-150Aromatic carbons
~15-20-CH3
Predicted FT-IR Spectrum

The infrared spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchAmino group (-NH2)
3300-2500O-H stretch (broad)Carboxylic acid (-COOH)
~1700C=O stretchCarboxylic acid (-COOH)
~1600, ~1475C=C stretchAromatic ring
~1300C-N stretchAmino group (-NH2)
Predicted Mass Spectrum

In a mass spectrum, the molecular ion peak (M+) would be expected at m/z = 201.22. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially other fragments.

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for this compound, the broader class of aminonaphthoic acid and naphthoquinone derivatives has been shown to exhibit a range of biological effects. These activities provide a basis for predicting the potential therapeutic applications of the title compound.

Antimicrobial and Antifungal Activity

Derivatives of 1-aminoalkyl-2-naphthols have demonstrated potent antibacterial and antifungal activities. For instance, certain derivatives show significant efficacy against multidrug-resistant strains of Staphylococcus aureus and various fungal species like Penicillium notatum and Candida albicans.[3] The presence of the amino and naphthalene moieties in this compound suggests it could be investigated for similar antimicrobial properties.

Antiproliferative and Anticancer Activity

Naphthoquinone derivatives linked to amino acids have been identified as proteasome inhibitors, a mechanism relevant to cancer therapy.[4] These compounds can inhibit the chymotrypsin-like activity of the proteasome and selectively inhibit tumor cell proliferation.[4] Furthermore, amino and amido substituted phenanthrene and naphtho[2,1-b]thiophene derivatives have shown moderate to pronounced antiproliferative activity against various human cancer cell lines.[5] This suggests that this compound could be a candidate for anticancer drug discovery.

Potential Signaling Pathway Involvement

Given the activity of related compounds as proteasome inhibitors, a potential signaling pathway that could be modulated by this compound is the ubiquitin-proteasome system. Inhibition of this pathway leads to the accumulation of proteins that regulate cell cycle and apoptosis, ultimately inducing cell death in cancer cells.

Signaling_Pathway Molecule 4-Amino-3-methylnaphthalene- 2-carboxylic acid (Hypothesized) Proteasome 26S Proteasome Molecule->Proteasome Inhibition Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Cell_Cycle_Proteins Accumulation of Cell Cycle Regulators (e.g., p21, p27) Proteasome->Cell_Cycle_Proteins Leads to Apoptotic_Proteins Accumulation of Pro-apoptotic Proteins (e.g., Bax, Bak) Proteasome->Apoptotic_Proteins Leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Figure 2. Hypothesized signaling pathway of proteasome inhibition.

Conclusion

This compound is a molecule with a well-defined chemical structure but limited experimentally determined data. This guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and an exploration of its potential biological activities based on structurally related compounds. The presented information suggests that this compound and its derivatives may hold promise in the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the biological potential of this interesting naphthalene derivative.

References

A Technical Guide to the Quantum Yield of 4-Amino-3-methylnaphthalene-2-carboxylic acid: Theoretical Context and Experimental Determination

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to understanding and determining the fluorescence quantum yield of 4-Amino-3-methylnaphthalene-2-carboxylic acid. As of the latest literature review, a specific, experimentally determined quantum yield for this compound has not been published. This guide, therefore, furnishes a robust framework for its empirical determination, supported by data from structurally analogous compounds to provide a predictive context.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by a fluorophore. A high quantum yield is often a desirable characteristic for fluorescent probes and materials used in various applications, including bio-imaging, sensing, and drug delivery, as it correlates with brighter fluorescence emission. Naphthalene derivatives are a well-studied class of fluorophores known for their excellent photostability and high quantum yields.[1] The introduction of substituents, such as amino and carboxylic acid groups, onto the naphthalene core can significantly influence the photophysical properties, including the quantum yield, by altering the electronic distribution and excited-state dynamics of the molecule.

Photophysical Properties of Structurally Related Naphthalene Derivatives

While the quantum yield of this compound is not documented, the photophysical properties of similar amino-naphthalene derivatives provide valuable insights into the potential behavior of this compound. The position of the amino group and the solvent polarity are critical factors influencing the fluorescence quantum yield.

Compound ClassSubstituent PositionSolvent Polarity Effect on ΦfTypical Φf RangeReference
Amino-1,8-naphthalimides2-aminoInsensitive0.2 - 0.3[2]
3-aminoDecreases with increasing polarityVaries significantly[2]
4-aminoDecreases with increasing polarityVaries significantly[2]
Anilinonaphthalene sulfonic acids (ANS)1,8- and 2,6-ANSEnhanced in less polar environmentsVaries with environment[3][4]
4-Amino naphthalene-1-sulfonic acid (AmNS)4-aminoHigher in more polar solventsVaries with solvent[5][6]

This table summarizes the quantum yield behavior of related amino-naphthalene compounds to provide a contextual framework for this compound.

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a compound can be determined by two primary methods: the relative method and the absolute method.

Relative Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized fluorescence standard with a known quantum yield.[7][8]

  • Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For a naphthalene derivative, standards like quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or anthracene in ethanol (Φf = 0.27) could be suitable.

  • Preparation of Solutions:

    • Prepare a stock solution of the sample (this compound) and the chosen standard in a suitable solvent. The choice of solvent is critical as it can significantly affect the quantum yield.

    • From the stock solutions, prepare a series of dilute solutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure a linear relationship between absorbance and fluorescence intensity and to minimize inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the corrected fluorescence emission spectra of all sample and standard solutions.

    • It is crucial to maintain identical experimental conditions (e.g., excitation wavelength, slit widths, detector voltage) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φf is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • The subscripts "sample" and "std" refer to the sample and the standard, respectively.

G Relative Quantum Yield Determination Workflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate calculate Calculate Quantum Yield using Comparative Equation integrate->calculate

Caption: Workflow for relative quantum yield determination.

Absolute Quantum Yield Measurement

The absolute method directly measures the ratio of emitted to absorbed photons using an integrating sphere, thus avoiding the need for a reference standard.[9][10][11]

  • Instrumentation: An integrating sphere coupled to a spectrofluorometer is required.

  • Blank Measurement (Scattering):

    • Place a cuvette containing only the solvent inside the integrating sphere.

    • Irradiate the cuvette with monochromatic light at the desired excitation wavelength.

    • Record the spectrum of the scattered excitation light. This serves as the reference measurement of the excitation profile.

  • Sample Measurement (Scattering and Emission):

    • Place the cuvette containing the sample solution inside the integrating sphere.

    • Irradiate the sample with the same monochromatic light.

    • Record the resulting spectrum, which will contain both the scattered excitation light and the emitted fluorescence.

  • Data Analysis:

    • The difference between the integrated intensity of the excitation peak in the blank and sample measurements gives the number of photons absorbed by the sample.

    • The integrated intensity of the emission peak in the sample measurement corresponds to the number of photons emitted.

    • The absolute quantum yield is calculated as the ratio of the integrated emission intensity to the integrated absorbed intensity.

G Absolute Quantum Yield Determination Workflow cluster_setup Instrument Setup cluster_measure Measurements cluster_analysis Data Analysis setup Integrating Sphere coupled to Spectrofluorometer blank_measure Measure Blank (Solvent only) setup->blank_measure sample_measure Measure Sample blank_measure->sample_measure calc_absorbed Calculate Absorbed Photons (Blank - Sample Excitation) sample_measure->calc_absorbed calc_emitted Integrate Emitted Photons sample_measure->calc_emitted calc_qy Calculate Absolute QY (Emitted / Absorbed) calc_absorbed->calc_qy calc_emitted->calc_qy

Caption: Workflow for absolute quantum yield determination.

Potential Signaling Pathways and Applications

While no specific signaling pathways involving this compound have been detailed in the literature, its structural motifs suggest potential applications as a fluorescent probe in biological systems. Amino-naphthalene derivatives are known to be sensitive to the polarity of their microenvironment, making them useful for studying protein folding, membrane dynamics, and cellular imaging.

The logical relationship for its application as a fluorescent probe can be visualized as follows:

G Logical Pathway for Application as a Fluorescent Probe compound 4-Amino-3-methylnaphthalene- 2-carboxylic acid properties Favorable Photophysical Properties (e.g., High Quantum Yield) compound->properties application Application as a Fluorescent Probe properties->application bio_interaction Interaction with Biological Target application->bio_interaction signal Change in Fluorescence Signal (Intensity, Lifetime, etc.) bio_interaction->signal detection Detection and Quantification signal->detection

Caption: Conceptual pathway for utilizing the compound as a probe.

Conclusion

This technical guide outlines the necessary theoretical background and experimental protocols for the determination of the fluorescence quantum yield of this compound. While a published value is currently unavailable, the methodologies presented here, along with the contextual data from related compounds, provide a solid foundation for researchers to accurately measure and interpret this crucial photophysical parameter. The determination of its quantum yield will be a significant step in evaluating its potential for applications in drug development and biomedical research.

References

An In-depth Technical Guide to the Photophysical Properties of Aminonaphthalene Carboxylic Acids and the Methodologies for Fluorescence Lifetime Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. This parameter is an intrinsic property of a molecule and is sensitive to its local micro-environment, but independent of fluorophore concentration, excitation intensity, and photobleaching. Factors such as temperature, solvent polarity, and the presence of quenchers can significantly alter the fluorescence lifetime, making it a powerful tool for studying molecular interactions and environmental conditions.

Photophysical Properties of Aminonaphthalene Derivatives

While specific data for 4-Amino-3-methylnaphthalene-2-carboxylic acid is unavailable, studies on similar molecules, such as aminonaphthalimides and aminonaphthalene sulfonic acids, provide valuable insights into the expected photophysical behavior.

The fluorescence of aminonaphthalene derivatives is often characterized by intramolecular charge transfer (ICT), which can be influenced by the substitution pattern on the naphthalene ring and the surrounding solvent. For instance, the fluorescence spectra of 3- and 4-amino-1,8-naphthalimides are strongly dependent on solvent polarity, exhibiting a red-shift (positive solvatofluorochromism) with increasing solvent polarity.[1] This is attributed to the stabilization of the polar excited state in polar solvents. Conversely, the fluorescence of 2-amino-1,8-naphthalimide is insensitive to the solvent environment.[1]

A study on 4-Amino naphthalene-1-sulfonic acid (AmNS) conjugated to an alginate polymer also demonstrated positive solvatochromism, with the fluorescence lifetime decreasing from 11 ns in water to 7 ns in butanol.[2] This highlights the sensitivity of the fluorescence lifetime to the local environment.

Table 1: Photophysical Properties of Selected Aminonaphthalene Derivatives

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)Fluorescence Lifetime (τ)Reference
2-Amino-1,8-naphthalimideVarious-420–4450.2–0.3-[1]
3-Amino-1,8-naphthalimideHexane-429--[1]
3-Amino-1,8-naphthalimideMethanol-564--[1]
4-Amino-1,8-naphthalimideHexane-460--[1]
4-Amino-1,8-naphthalimideMethanol-538--[1]
AmNS-AlginateWater325--11 ns[2]
AmNS-AlginateButanol429--7 ns[2]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols for Measuring Fluorescence Lifetime

Fluorescence lifetime can be measured using two primary methods: time-domain and frequency-domain techniques.

Time-Domain Measurement: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes, capable of resolving lifetimes from picoseconds to microseconds.[3] The method involves exciting a sample with a high-repetition-rate pulsed light source (e.g., laser or LED) and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.[3][4] A histogram of these arrival times is constructed, which represents the fluorescence decay curve. This curve is then fitted to an exponential function to determine the lifetime.[4]

Experimental Protocol for TCSPC:

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent to avoid aggregation and inner filter effects.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a colloidal silica suspension) or a crystal that generates a second harmonic signal.[4] The excitation and emission wavelengths should be the same for this measurement.[4] The IRF represents the time resolution of the instrument.

  • Reference Dye Measurement: Calibrate the instrument using a reference dye with a known and validated fluorescence lifetime.[4] This helps in adjusting acquisition parameters and validating the data analysis.

  • Sample Measurement: Excite the sample with a pulsed light source at an appropriate wavelength. The time window for data acquisition should be 5-6 times longer than the expected fluorescence lifetime to capture the complete decay.[4]

  • Data Analysis: The measured fluorescence decay is deconvoluted from the IRF and fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

TCSPC_Workflow cluster_setup Instrument Setup & Calibration cluster_data Data Acquisition & Analysis PulsedSource Pulsed Light Source (Laser/LED) Sample Sample PulsedSource->Sample Excitation Pulse TCSPC_Electronics TCSPC Electronics (TAC/TDC) PulsedSource->TCSPC_Electronics Sync Signal Detector Single Photon Detector (PMT/SPAD) Sample->Detector Fluorescence Photon Detector->TCSPC_Electronics Photon Signal Histogram Build Histogram of Photon Arrival Times TCSPC_Electronics->Histogram DecayCurve Generate Fluorescence Decay Curve Histogram->DecayCurve Fit Fit Decay Curve (Exponential Model) DecayCurve->Fit Lifetime Determine Fluorescence Lifetime (τ) Fit->Lifetime

Caption: Workflow for Time-Correlated Single Photon Counting (TCSPC).

Frequency-Domain Measurement

In the frequency-domain method, the sample is excited with a light source whose intensity is modulated sinusoidally at a high frequency. The emitted fluorescence will also be modulated at the same frequency but will be phase-shifted and demodulated (reduced in amplitude) relative to the excitation light. The fluorescence lifetime can be calculated from the phase shift and the demodulation factor.

Experimental Protocol for Frequency-Domain Measurement:

  • Sample Preparation: Prepare the sample as described for the TCSPC method.

  • Instrument Calibration: Calibrate the instrument using a reference compound with a known fluorescence lifetime or a scattering solution for which the phase shift is zero.

  • Measurement: Excite the sample with the modulated light source over a range of frequencies.

  • Data Acquisition: Measure the phase shift and demodulation of the emitted fluorescence relative to the excitation light at each frequency.

  • Data Analysis: The fluorescence lifetime is calculated from the measured phase shift and demodulation. For a single exponential decay, the lifetime can be determined from a single modulation frequency. For more complex decays, measurements at multiple frequencies are required.

Frequency_Domain_Workflow cluster_setup Instrument Setup cluster_analysis Data Analysis ModulatedSource Modulated Light Source Sample Sample ModulatedSource->Sample Modulated Excitation Detector Detector Sample->Detector Modulated Emission Measurement Measure Phase Shift (φ) & Demodulation (m) Detector->Measurement Calculation Calculate Lifetime (τ) τ_φ = tan(φ)/ω τ_m = (1/m² - 1)⁰·⁵/ω Measurement->Calculation

Caption: Workflow for Frequency-Domain Fluorescence Lifetime Measurement.

Factors Influencing Fluorescence Lifetime

The fluorescence lifetime of a molecule is highly sensitive to its environment. Understanding these factors is crucial for interpreting experimental data.

Influencing_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Lifetime Fluorescence Lifetime (τ) Structure Molecular Structure Structure->Lifetime Temperature Temperature Temperature->Lifetime Polarity Solvent Polarity Polarity->Lifetime Quenchers Presence of Quenchers Quenchers->Lifetime Viscosity Viscosity Viscosity->Lifetime

References

A Technical Guide to the Solubility of 4-Amino-3-methylnaphthalene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-methylnaphthalene-2-carboxylic acid, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. Furthermore, it explores a potential biological signaling pathway of interest based on the activity of structurally related compounds. This guide is intended to be a practical resource for scientists and researchers, enabling them to systematically investigate the solubility of this compound and understand its potential biological context.

Introduction

This compound is an aromatic amino acid derivative with a naphthalene backbone. Its structure, featuring both a hydrophobic naphthalene ring and hydrophilic amino and carboxylic acid groups, suggests a complex solubility profile that is highly dependent on the solvent system. Understanding the solubility of this compound is critical for a range of applications, including synthetic chemistry, purification, formulation development, and biological activity screening. The presence of both acidic (carboxylic acid) and basic (amino) functional groups means that its solubility is also likely to be significantly influenced by the pH of the aqueous environment.

Solubility Profile: An Experimental Approach

Currently, there is a lack of specific quantitative data on the solubility of this compound in various solvents. Therefore, this section outlines a detailed experimental protocol for determining its solubility, which can be adapted to a wide range of solvents.

Predicted Solubility Behavior

Based on the principles of "like dissolves like," the solubility of this compound is expected to be:

  • Low in non-polar solvents (e.g., hexane, toluene) due to the presence of the polar amino and carboxyl groups.

  • Moderate in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) which can engage in hydrogen bonding with the solute.

  • Variable in polar protic solvents (e.g., water, ethanol, methanol), where solubility will be influenced by the solvent's ability to solvate both the hydrophobic naphthalene moiety and the hydrophilic functional groups.

  • pH-dependent in aqueous solutions , with increased solubility at pH values above the pKa of the carboxylic acid and below the pKa of the amino group, due to the formation of the more soluble carboxylate and ammonium ions, respectively.

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).

Solvent CategorySolventSolubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Non-Polar HexaneData to be determinedData to be determinedGravimetric
TolueneData to be determinedData to be determinedGravimetric
Polar Aprotic AcetoneData to be determinedData to be determinedGravimetric
Ethyl AcetateData to be determinedData to be determinedGravimetric
AcetonitrileData to be determinedData to be determinedGravimetric
Dimethylformamide (DMF)Data to be determinedData to be determinedGravimetric
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determinedGravimetric
Polar Protic Water (pH 7.0)Data to be determinedData to be determinedGravimetric/Spectroscopic
EthanolData to be determinedData to be determinedGravimetric
MethanolData to be determinedData to be determinedGravimetric
IsopropanolData to be determinedData to be determinedGravimetric
Aqueous Buffers pH 2.0 (HCl)Data to be determinedData to be determinedSpectroscopic
pH 9.0 (Borate)Data to be determinedData to be determinedSpectroscopic

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound.

Materials
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • Drying oven or vacuum desiccator

Procedure
  • Sample Preparation : Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition : Add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

  • Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

  • Sample Withdrawal and Filtration : Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation : Evaporate the solvent from the filtered solution. For volatile organic solvents, this can be done in a fume hood or with a gentle stream of nitrogen. For less volatile solvents or water, a drying oven at a temperature below the decomposition point of the compound or a vacuum desiccator can be used.

  • Mass Determination : Once the solvent is completely removed, accurately weigh the vial containing the dried solute.

  • Calculation : The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of vial with solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C D Settle or Centrifuge C->D E Filter supernatant D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Experimental workflow for gravimetric solubility determination.

Potential Biological Signaling Pathway

While the specific biological activity of this compound is not extensively documented, a structurally similar compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, has been shown to exhibit antibiofilm activity by targeting the quorum sensing (QS) system in Pseudomonas aeruginosa. This suggests that this compound may also interact with bacterial QS pathways.

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation. The Las and Rhl systems are two major interconnected QS systems in P. aeruginosa.

The following diagram illustrates a simplified overview of the Las and Rhl quorum-sensing pathways, which could be a potential target for this compound.

G cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_Las 3-oxo-C12-HSL (Autoinducer) LasI->AHL_Las synthesizes LasR LasR AHL_Las->LasR binds to Las_complex LasR-AHL Complex LasR->Las_complex Virulence_Las Virulence Factors (e.g., elastase) Las_complex->Virulence_Las activates transcription RhlI RhlI Las_complex->RhlI activates AHL_Rhl C4-HSL (Autoinducer) RhlI->AHL_Rhl synthesizes RhlR RhlR AHL_Rhl->RhlR binds to Rhl_complex RhlR-AHL Complex RhlR->Rhl_complex Virulence_Rhl Virulence Factors (e.g., pyocyanin, biofilms) Rhl_complex->Virulence_Rhl activates transcription Target Potential Target for 4-Amino-3-methylnaphthalene -2-carboxylic acid Target->LasR inhibition? Target->RhlR inhibition?

Caption: Potential inhibition of the Las and Rhl quorum-sensing pathways.

Conclusion

This technical guide provides a foundational framework for understanding and determining the solubility of this compound. The provided experimental protocol offers a standardized method for generating the crucial solubility data required for its effective use in research and development. Furthermore, the exploration of a potential biological target in bacterial quorum sensing opens avenues for future investigations into the compound's bioactivity. The systematic application of the methodologies outlined herein will contribute to a more comprehensive understanding of this compound's physicochemical properties and its potential applications.

The Landscape of 4-Amino-3-methylnaphthalene-2-carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methylnaphthalene-2-carboxylic acid represents a unique scaffold with potential for diverse pharmacological applications. Its rigid bicyclic aromatic core, coupled with strategically positioned amino and carboxylic acid functional groups, provides a versatile platform for the design of novel therapeutic agents. The methyl group at the 3-position introduces a subtle yet significant steric and electronic modification to the naphthalene ring system, potentially influencing molecular interactions with biological targets. This technical guide aims to provide a comprehensive overview of the derivatives of this compound, focusing on their synthesis, potential biological activities, and future outlook. However, it is important to note that publicly available research specifically detailing the synthesis and biological evaluation of derivatives of this particular molecule is currently limited. Therefore, this guide will draw upon established principles of medicinal chemistry and extrapolate from research on structurally related aminonaphthalene carboxylic acid derivatives to provide a foundational understanding and framework for future investigation.

Synthetic Strategies for Derivatization

The derivatization of this compound can be primarily achieved through modifications of its two key functional groups: the carboxylic acid and the amino group.

Carboxylic Acid Derivatization

The carboxylic acid moiety is a versatile handle for creating a variety of derivatives, including esters and amides. These modifications can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Table 1: Potential Carboxylic Acid Derivatives and Synthetic Approaches

Derivative TypeGeneral StructureSynthetic ApproachKey Reagents and Conditions
Esters R-COOR'Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat
Alkylation of CarboxylateAlkyl Halide (R'-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF)
Amides R-CONR'R''Amide CouplingAmine (HNR'R''), Coupling Agents (e.g., DCC, EDC, HATU), Base (e.g., DIPEA), Solvent (e.g., DMF, DCM)
Acyl Chloride Formation followed by Amination1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 2. Amine (HNR'R'')

A general protocol for the synthesis of amide derivatives from this compound is outlined below. This method utilizes a standard peptide coupling agent.

  • Dissolution: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HATU) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Amino Group Derivatization

The primary amino group at the 4-position offers another site for structural modification, allowing for the introduction of various substituents that can modulate the molecule's biological activity and target specificity.

Table 2: Potential Amino Group Derivatives and Synthetic Approaches

Derivative TypeGeneral StructureSynthetic ApproachKey Reagents and Conditions
N-Acyl Derivatives R-NHCOR'AcylationAcyl Chloride (R'COCl) or Acid Anhydride ((R'CO)₂O), Base (e.g., Pyridine, Triethylamine)
N-Sulfonyl Derivatives R-NHSO₂R'SulfonylationSulfonyl Chloride (R'SO₂Cl), Base (e.g., Pyridine)
N-Alkyl Derivatives R-NHR' or R-NR'R''Reductive AminationAldehyde or Ketone (R'CHO or R'R''CO), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
N-AlkylationAlkyl Halide (R'-X), Base (e.g., K₂CO₃, Cs₂CO₃)

Potential Biological Activities and Signaling Pathways

Potential Therapeutic Areas:

  • Anti-inflammatory Activity: Naphthalene derivatives have been explored as anti-inflammatory agents. The carboxylic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Activity: The planar aromatic system of naphthalene can intercalate with DNA, and various substituted naphthalenes have been investigated for their cytotoxic effects on cancer cell lines.

  • Antimicrobial Activity: The combination of an aromatic ring and an amino group can be found in many antimicrobial agents.

  • CNS Activity: Certain aminonaphthalene structures have shown activity in the central nervous system.

Hypothetical Signaling Pathway Involvement:

Given the potential for anti-inflammatory and anticancer activities, derivatives of this compound could potentially modulate key signaling pathways involved in these processes. A hypothetical workflow for investigating such interactions is presented below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_pathway Pathway Analysis cluster_optimization Lead Optimization s1 4-Amino-3-methylnaphthalene- 2-carboxylic acid s2 Derivatization (Esterification/Amidation) s1->s2 s3 Purification & Characterization (NMR, MS, HPLC) s2->s3 b1 In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) s3->b1 b2 Identification of 'Hit' Compounds b1->b2 p1 Target Identification (e.g., Kinase, Receptor) b2->p1 o1 Structure-Activity Relationship (SAR) Studies b2->o1 p2 Western Blot / qPCR (Protein/Gene Expression) p1->p2 p3 Elucidation of Signaling Pathway p2->p3 p3->o1 o1->s2 Iterative Synthesis o2 In vivo Models o1->o2

Caption: A logical workflow for the discovery and development of bioactive derivatives.

Conclusion and Future Directions

The scaffold of this compound holds promise for the development of novel therapeutic agents. While specific data on its derivatives are currently scarce in publicly accessible literature, established synthetic methodologies can be readily applied to generate a diverse library of compounds. Future research should focus on the systematic synthesis of ester, amide, and N-substituted derivatives and their subsequent evaluation in a broad range of biological assays. A thorough investigation into the structure-activity relationships of these derivatives will be critical in identifying lead compounds with potent and selective pharmacological activities. The exploration of this chemical space could lead to the discovery of novel drug candidates for various diseases.

Uncharted Territory: The Biological Activity of 4-Amino-3-methylnaphthalene-2-carboxylic acid Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in the current understanding of the biological activity of 4-Amino-3-methylnaphthalene-2-carboxylic acid. Despite its defined chemical structure, there is no publicly available data detailing its specific pharmacological effects, mechanisms of action, or interactions with biological systems.

Researchers, scientists, and drug development professionals seeking information on this particular molecule will find a notable absence of in-vitro or in-vivo studies, quantitative biological data, and established experimental protocols. Consequently, its potential therapeutic applications or toxicological profile are currently unknown.

While the specific biological activities of this compound are not documented, the broader class of aminonaphthalene carboxylic acid derivatives has been a subject of scientific inquiry, with various analogues exhibiting a range of biological effects. It is crucial to emphasize that the activities of these related compounds cannot be extrapolated to this compound without direct experimental evidence.

Investigations into structurally similar compounds have revealed activities including:

  • Antimicrobial and Antifungal Properties: Certain substituted naphthalene carboxamides have demonstrated efficacy against various bacterial and mycobacterial strains.

  • Anticancer Potential: Analogues of naphthalene-1,4-dione have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

  • Enzyme Inhibition: Modified naphthalene structures have been explored as inhibitors of various enzymes, though specific targets for the compound have not been identified.

The absence of data for this compound presents a unique opportunity for novel research. Future investigations would need to begin with foundational studies to elucidate its biological profile.

Future Research Directions: A Proposed Workflow

For researchers interested in exploring the biological landscape of this molecule, a logical first step would involve a series of screening assays. The following workflow outlines a potential path for initial investigation:

experimental_workflow cluster_synthesis Compound Acquisition cluster_screening Initial Biological Screening cluster_hit_validation Hit Validation & Mechanism of Action synthesis Synthesis and/or Procurement of 4-Amino-3-methylnaphthalene- 2-carboxylic acid cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) synthesis->cytotoxicity Test Compound antimicrobial Antimicrobial Screening (e.g., MIC, MBC) synthesis->antimicrobial Test Compound receptor_binding Receptor Binding Assays (Panel Screening) synthesis->receptor_binding Test Compound dose_response Dose-Response Studies cytotoxicity->dose_response Identified Hit antimicrobial->dose_response Identified Hit receptor_binding->dose_response Identified Hit pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo

Caption: Proposed experimental workflow for the initial biological characterization of this compound.

This workflow would begin with the acquisition of the pure compound, followed by broad screening to identify any potential biological activity. Positive "hits" would then be subjected to more detailed studies to validate the findings and elucidate the mechanism of action.

The Elusive Fluorophore: An Inquiry into 4-Amino-3-methylnaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the fluorescent properties of 4-Amino-3-methylnaphthalene-2-carboxylic acid reveals a significant gap in the current scientific literature. Despite extensive searches for photophysical data, experimental protocols, and applications, no specific information is available to characterize this compound as a novel fluorophore. This whitepaper details the current state of knowledge and outlines the necessary future research directions to explore its potential.

Introduction: The Quest for Novel Fluorophores

The development of novel fluorophores is a cornerstone of advancements in biological imaging, diagnostics, and material science. Aminonaphthalene derivatives, in particular, have a rich history as environmentally sensitive probes and fluorescent labels. Their photophysical properties are often tunable by modifying the substitution pattern on the naphthalene core. The compound this compound, with its amino and carboxylic acid moieties, presents a theoretically interesting scaffold for a pH-sensitive or solvatochromic fluorophore. However, a thorough review of existing literature indicates that its potential as a fluorophore remains unexplored.

Physicochemical Properties

While no experimental data on the fluorescent properties of this compound is available, its basic chemical properties can be found in chemical supplier databases.

PropertyValueSource
CAS Number 104338-57-0[1]
Molecular Formula C12H11NO2[1]
Molecular Weight 201.225 g/mol [1]

Uncharted Territory: The Absence of Photophysical Data

A comprehensive search for key photophysical parameters for this compound yielded no results. Essential data required to characterize a fluorophore, including its absorption and emission spectra, excitation and emission maxima, quantum yield, and fluorescence lifetime, are not documented in scientific publications or databases.

The fluorescence behavior of related aminonaphthalene compounds, such as 4-amino-1,8-naphthalimides, is heavily influenced by the position of the amino group and the solvent environment.[2][3] For instance, 4-amino-1,8-naphthalimide derivatives exhibit positive solvatofluorochromism, with their emission color changing from blue in nonpolar solvents to yellow or orange in polar solvents.[2] It is plausible that this compound could exhibit similar environmentally sensitive fluorescence, but this remains to be experimentally verified.

Proposed Experimental Workflow for Characterization

To establish this compound as a novel fluorophore, a systematic experimental approach is necessary. The following workflow outlines the key steps for its synthesis and photophysical characterization.

G cluster_synthesis Synthesis and Purification cluster_photophysical Photophysical Characterization Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Absorbance Absorbance Spectroscopy Characterization->Absorbance Fluorescence Fluorescence Spectroscopy Absorbance->Fluorescence QuantumYield Quantum Yield Measurement Fluorescence->QuantumYield Lifetime Fluorescence Lifetime Measurement Fluorescence->Lifetime Solvatochromism Solvatochromism Study Fluorescence->Solvatochromism pH_Dependence pH Dependence Study Fluorescence->pH_Dependence

Caption: Proposed workflow for the synthesis and photophysical characterization of this compound.

Synthesis and Purification

The synthesis of this compound would likely involve standard methods for the synthesis of aminocarboxylic acids, such as the amination of a corresponding brominated precursor.[4] The general approach for synthesizing amino acids often involves the amination of α-halocarboxylic acids or the Strecker synthesis.[4] Given the naphthalene core, a multi-step synthesis might be required.

General Protocol for Amination of a Halogenated Precursor:

  • Synthesize the precursor, 4-bromo-3-methylnaphthalene-2-carboxylic acid.

  • React the bromo-derivative with an ammonia source (e.g., aqueous ammonia, sodium azide followed by reduction) under appropriate conditions (e.g., elevated temperature and pressure, metal catalysis).

  • Purify the crude product using recrystallization or column chromatography.

  • Confirm the structure of the final product using 1H NMR, 13C NMR, mass spectrometry, and infrared spectroscopy.

Photophysical Characterization

Protocol for Spectroscopic Analysis:

  • Prepare dilute solutions of the purified compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Measure the absorbance spectra for each solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

  • Measure the fluorescence emission spectra for each solution using a fluorometer, exciting at the determined λ_abs, to find the maximum emission wavelength (λ_em).

  • Calculate the Stokes shift (the difference between λ_em and λ_abs).

  • Determine the fluorescence quantum yield (Φ_F) relative to a well-characterized standard (e.g., quinine sulfate).

  • Measure the fluorescence lifetime (τ) using time-correlated single-photon counting (TCSPC).

  • Analyze the effect of solvent polarity on the absorption and emission spectra to assess solvatochromism.

  • Investigate the influence of pH on the fluorescence properties by measuring spectra in a series of buffers with varying pH values.

Potential Applications and Future Directions

Should this compound be found to possess favorable fluorescent properties, it could find applications in several areas:

  • pH Sensing: The presence of both an amino group (basic) and a carboxylic acid group (acidic) suggests that its fluorescence could be highly sensitive to pH changes, making it a potential candidate for a ratiometric pH sensor.

  • Environmental Probing: If the fluorophore exhibits significant solvatochromism, it could be used to probe the local polarity of microenvironments, such as protein binding sites or lipid membranes.

  • Cellular Imaging: Depending on its brightness, photostability, and cell permeability, it could be developed as a fluorescent probe for live-cell imaging. The photostability of organic fluorophores can be influenced by their local environment, such as adjacent amino acid residues when attached to proteins.[5]

Conclusion

The inquiry into "this compound as a novel fluorophore" has highlighted a significant opportunity for new research. While this compound is commercially available for chemical synthesis, its fluorescent properties have not been reported.[1] The proposed experimental workflow provides a clear path for its characterization. The potential for pH and environmental sensitivity makes this compound an intriguing target for researchers in chemistry, biology, and materials science. Future studies are essential to unlock the potential of this uncharted fluorophore and determine its place in the expanding toolkit of fluorescent probes.

References

Methodological & Application

Application Notes and Protocols for Novel Fluorescent Probes: A General Framework Using 4-Amino-3-methylnaphthalene-2-carboxylic acid as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence microscopy is a cornerstone of modern biological and biomedical research, enabling the visualization and analysis of cellular structures and processes with high specificity. The development of novel fluorescent probes is critical to advancing the capabilities of this technique. This document provides a generalized framework for the characterization and application of new fluorescent compounds in microscopy, using the hypothetical evaluation of 4-Amino-3-methylnaphthalene-2-carboxylic acid as an illustrative example. While specific experimental data for this particular compound is not available in the current scientific literature, the protocols outlined below are standard practices for validating any new potential fluorescent probe.

Naphthalene derivatives are a class of compounds known for their fluorescent properties, often exhibiting high quantum yields and photostability, making them excellent candidates for development as fluorescent probes.[1] Many such derivatives have been successfully employed in cellular imaging to visualize membranes and organelles like mitochondria.[2][][4]

Characterization of a Novel Fluorescent Probe

Before a new compound can be effectively used in fluorescence microscopy, its fundamental photophysical and biological properties must be thoroughly characterized.

Photophysical Properties

The key photophysical parameters of a fluorescent probe are its absorption and emission spectra, Stokes shift, quantum yield, and photostability. These properties determine the optimal settings for microscopy and the probe's suitability for various imaging applications.

Table 1: Hypothetical Photophysical Properties of this compound

PropertyValueMethod
Absorption Maximum (λ_abs) 350 nmUV-Vis Spectroscopy
Emission Maximum (λ_em) 450 nmFluorospectrometry
Stokes Shift 100 nmCalculated (λ_em - λ_abs)
Molar Extinction Coefficient (ε) 15,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φ_f) 0.60Comparative method using a standard (e.g., quinine sulfate)
Photostability ModerateTime-lapse fluorescence microscopy with continuous illumination
Biological Properties

A crucial aspect of a fluorescent probe for live-cell imaging is its interaction with biological systems, primarily its cytotoxicity and cellular uptake.

Table 2: Hypothetical Biological Properties of this compound

PropertyResultMethod
Cytotoxicity (IC50) > 100 µMMTT Assay or similar cell viability assay[]
Cellular Permeability PermeableConfocal microscopy of live cells
Subcellular Localization Cytoplasmic and NuclearCo-localization studies with organelle-specific dyes

Experimental Protocols

The following are detailed, generalized protocols for the characterization and application of a novel fluorescent probe.

Protocol 1: Determination of Photophysical Properties

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of the novel compound.

Materials:

  • Novel fluorescent compound (e.g., this compound)

  • Spectroscopy-grade solvents (e.g., ethanol, DMSO)

  • UV-Vis Spectrophotometer

  • Fluorospectrometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 1 mM in DMSO).

  • Working Solutions: Prepare a series of dilutions in the desired solvent for analysis. For absorbance measurements, the absorbance should be in the linear range of the instrument (typically 0.1-1.0). For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Absorbance Spectrum: Record the absorbance spectrum of the compound over a relevant wavelength range (e.g., 250-500 nm) using the UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs) is a key parameter.

  • Emission Spectrum: Using the fluorospectrometer, excite the sample at its λ_abs and record the emission spectrum. The wavelength of maximum emission (λ_em) will be determined.

  • Quantum Yield Calculation:

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the quantum yield standard.

    • Calculate the quantum yield using the following formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

Protocol 2: Assessment of Cytotoxicity

Objective: To determine the concentration range at which the novel fluorescent probe is non-toxic to cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Novel fluorescent compound stock solution

  • MTT reagent (or other viability assay reagent like CytoTox-Fluor™)[2]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluorescent compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death.

  • Incubation: Incubate the cells for a period relevant to the intended imaging experiments (e.g., 24 hours).

  • Viability Assay: Perform the MTT or other viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 3: Live-Cell Staining and Fluorescence Microscopy

Objective: To visualize the cellular uptake and subcellular localization of the novel fluorescent probe.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • Novel fluorescent compound

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope (confocal recommended)

  • (Optional) Organelle-specific fluorescent probes for co-localization (e.g., MitoTracker, ER-Tracker)

Procedure:

  • Cell Preparation: Grow cells to a suitable confluency on imaging-compatible plates or coverslips.

  • Staining:

    • Prepare a working solution of the fluorescent compound in live-cell imaging medium at a non-toxic concentration (determined from the cytotoxicity assay).

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Incubate the cells with the staining solution for a suitable time (e.g., 15-30 minutes) at 37°C.

  • Washing: Wash the cells with fresh imaging medium to remove any unbound probe.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Set the excitation and emission filters based on the determined spectral properties of the compound.

    • Acquire images. If performing co-localization, acquire images in separate channels for each probe.

  • Analysis: Analyze the images to determine the cellular uptake and subcellular distribution of the probe.

Visualizations

Workflow for Characterizing a Novel Fluorescent Probe

Workflow Workflow for Characterization of a Novel Fluorescent Probe cluster_synthesis Probe Synthesis & Purity cluster_photophysics Photophysical Characterization cluster_biological Biological Characterization cluster_application Application in Microscopy synthesis Synthesis of This compound purification Purification & Purity Assessment (HPLC, NMR, MS) synthesis->purification absorption Measure Absorption Spectrum (UV-Vis Spectroscopy) purification->absorption cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity emission Measure Emission Spectrum (Fluorospectrometry) absorption->emission quantum_yield Determine Quantum Yield emission->quantum_yield photostability Assess Photostability emission->photostability uptake Cellular Uptake & Localization (Fluorescence Microscopy) cytotoxicity->uptake live_cell_imaging Live-Cell Imaging Protocol Development uptake->live_cell_imaging colocalization Co-localization with Organelle Markers live_cell_imaging->colocalization

Caption: Workflow for the characterization of a new fluorescent probe.

Logic Diagram for Probe Selection in an Experiment

ProbeSelection Probe Selection Logic for a Microscopy Experiment start Define Experimental Goal target Identify Target (e.g., specific protein, organelle) start->target live_or_fixed Live or Fixed Cell Imaging? target->live_or_fixed multiplex Multiplexing with other probes? live_or_fixed->multiplex Live live_or_fixed->multiplex Fixed select_probe Select Candidate Probe(s) multiplex->select_probe validate Validate Probe in System (Toxicity, Specificity, Photostability) select_probe->validate acquire_data Acquire Microscopy Data validate->acquire_data

Caption: Decision-making process for selecting a fluorescent probe.

Conclusion

The successful application of fluorescence microscopy is highly dependent on the quality and characterization of the fluorescent probes used. While this compound remains a compound of potential interest due to its naphthalene core, its utility as a fluorescent probe is yet to be determined through rigorous experimental validation. The protocols and workflows presented here provide a comprehensive guide for researchers to characterize this and other novel compounds, paving the way for the development of new tools to illuminate the intricate workings of the cell.

References

Application Notes & Protocols: Covalent Labeling of Proteins with 4-Amino-3-methylnaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3-methylnaphthalene-2-carboxylic acid is a functionalized naphthalene derivative that can be employed as a fluorescent probe for covalently labeling proteins and other biomolecules. Naphthalene-based fluorophores are valuable tools in biological research due to their sensitivity to the local environment, relatively small size, and favorable photophysical properties, including high quantum yields and photostability in certain contexts.[1][2] Covalent attachment of this probe to a protein of interest allows for the investigation of protein localization, conformation, and interactions.

The labeling strategy detailed here utilizes the carboxylic acid moiety of the naphthalene derivative to form a stable amide bond with primary amines (e.g., the ε-amino group of lysine residues) on the protein surface. This is achieved through the widely adopted carbodiimide crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance reaction efficiency and stability in aqueous solutions.[3][4]

Principle of the Reaction

The conjugation process is a two-step reaction facilitated by EDC and Sulfo-NHS:

  • Activation of Carboxylic Acid: EDC first reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[5][6]

  • Formation of a Stable Intermediate: To improve coupling efficiency and prevent hydrolysis of the intermediate, Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, water-soluble Sulfo-NHS ester.[4][7] This amine-reactive ester has a significantly longer half-life, allowing for a more controlled reaction with the protein.[6]

  • Amide Bond Formation: The Sulfo-NHS ester readily reacts with primary amine groups on the protein to form a stable, covalent amide bond, releasing the Sulfo-NHS leaving group.[5]

The overall workflow for this procedure is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein in Amine-Free Buffer (e.g., MES or PBS) D Add Activated Label to Protein Solution A->D Protein Sample B Dissolve Labeling Reagent (4-Amino-3-methylnaphthalene -2-carboxylic acid) C Activate Labeling Reagent with EDC and Sulfo-NHS B->C Label Stock C->D Activated Label E Incubate Reaction (e.g., 2 hours, RT) D->E F Quench Reaction (Optional) E->F G Purify Conjugate (e.g., Dialysis, SEC) F->G H Characterize Conjugate (Spectroscopy, SDS-PAGE) G->H

Caption: Experimental workflow for protein conjugation.

Experimental Protocol

This protocol provides a general method for labeling a protein with this compound. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials and Reagents
  • Protein of interest

  • This compound (Labeling Reagent)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4 (or other amine-free buffer like HEPES or borate)

  • Quenching Buffer (Optional): 1.5 M Hydroxylamine, pH 8.5

  • Purification system: Dialysis cassette (e.g., 10K MWCO) or size-exclusion chromatography (SEC) column

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in Coupling Buffer. It is critical to ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the activated label.[8]

  • Labeling Reagent Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • EDC/Sulfo-NHS: Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer or water immediately before use. These reagents are moisture-sensitive.[5]

2. Activation of Labeling Reagent:

  • In a microcentrifuge tube, combine the reagents in the following order, based on a desired molar excess (e.g., 20-fold) over the protein. For a 1 mL reaction with 5 nmol of protein:

    • 10 µL of 10 mM Labeling Reagent (100 nmol)

    • 20 µL of 100 mM Sulfo-NHS (2 µmol)

    • 10 µL of 100 mM EDC (1 µmol)

  • Vortex briefly and incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.[5]

3. Protein Labeling Reaction:

  • Add the entire activation mixture to the protein solution.

  • Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

4. Quenching the Reaction (Optional):

  • To stop the labeling reaction, add Quenching Buffer to a final concentration of 10-50 mM (e.g., add 7 µL of 1.5 M hydroxylamine to a 1 mL reaction).

  • Incubate for 1 hour at room temperature.[8]

5. Purification of the Conjugate:

  • Remove unreacted labeling reagent and byproducts by dialysis against PBS (pH 7.4) at 4°C with several buffer changes, or by using a suitable size-exclusion chromatography (SEC) column.

6. Characterization and Storage:

  • Determine the concentration of the labeled protein and the Degree of Labeling (DOL) using UV-Vis spectrophotometry (see below).

  • Analyze the conjugate by SDS-PAGE to confirm covalent attachment. The labeled protein should exhibit fluorescence under UV illumination.

  • Store the final conjugate at 4°C or -20°C, protected from light.

Data Presentation and Analysis

Calculating the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be estimated using spectrophotometry.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the naphthalene dye.

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Aₘₐₓ: Absorbance of the conjugate at the dye's λₘₐₓ.

    • CF: Correction factor = (Absorbance of the free dye at 280 nm) / (Absorbance of the free dye at λₘₐₓ).

  • Calculate the DOL:

    DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))

    • ε_dye: Molar extinction coefficient of the labeling reagent at its λₘₐₓ.

Representative Data Table

The optimal labeling parameters must be determined empirically. The table below provides a starting point for optimization.

ParameterStarting ConditionRange for OptimizationPurpose
Molar Ratio (Label:Protein) 20:15:1 to 50:1Controls the Degree of Labeling (DOL).
Protein Concentration 5 mg/mL2 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction pH 7.47.2 - 8.5Balances amine reactivity with ester stability.
Reaction Time 2 hours1 - 4 hours (RT) or overnight (4°C)Ensure reaction goes to completion.
EDC:Sulfo-NHS Ratio 1:21:1 to 1:5Sulfo-NHS in excess stabilizes the active ester.

Application Example: Labeled Protein in a Binding Assay

A common application for a fluorescently labeled protein is in a binding assay, such as fluorescence polarization (FP) or a cell-based imaging assay, to study its interaction with a binding partner.

G cluster_solution In Vitro Assay (e.g., FP) cluster_cell Cell-Based Assay (e.g., Imaging) P_conj Fluorescently Labeled Protein (P) PL_complex PL Complex P_conj->PL_complex Binding Cell_bound P* Bound to Cell Receptor P_conj->Cell_bound Incubate L Unlabeled Ligand (L) L->PL_complex Cell Cells Expressing Receptor Cell->Cell_bound

Caption: Application of a labeled protein in binding assays.

In this diagram, the fluorescently labeled protein (P) can be used in two main types of assays. In an in vitro assay, its binding to a ligand (L) can be monitored by a change in a fluorescent property (e.g., polarization). In a cell-based assay, P can be incubated with cells to visualize its binding to a specific receptor on the cell surface. The choice of assay depends on the biological question being addressed. The attachment of a hydrophobic fluorophore like a naphthalene derivative can sometimes affect protein conformation or lead to non-specific interactions, which should be assessed with appropriate controls.[9]

References

Application Notes and Protocols: 4-Amino-3-methylnaphthalene-2-carboxylic acid as a Fluorescent Probe for Bio-imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene derivatives are a well-established class of fluorescent molecules utilized in a variety of bio-imaging applications. Their rigid, planar structure and extended π-electron system often result in high quantum yields and excellent photostability.[1][2] The introduction of amino and carboxylic acid functional groups to the naphthalene core, as in 4-Amino-3-methylnaphthalene-2-carboxylic acid, is anticipated to confer sensitivity to the local microenvironment, such as pH and polarity, making it a potentially valuable tool for cellular imaging. This document provides an overview of the potential applications and detailed protocols for the use of this compound as a fluorescent probe.

Potential Applications

  • Live-Cell Imaging: Due to the advantages of fluorescent probes, including high sensitivity and non-invasive nature, this compound can potentially be used for real-time imaging of dynamic cellular processes.[3][4][5]

  • Organelle Staining: Depending on its chemical properties, the probe may selectively accumulate in specific cellular compartments such as mitochondria, lysosomes, or the endoplasmic reticulum.[3]

  • Sensing of Intracellular Environment: The amino and carboxyl groups may act as recognition sites, allowing the probe's fluorescence to respond to changes in intracellular pH, ion concentration, or viscosity.[6]

  • Drug Discovery and Development: The probe could be used to monitor cellular responses to drug candidates, providing insights into mechanisms of action and off-target effects.

Data Presentation: Photophysical Properties of Analogous Naphthalene-Based Probes

The following table summarizes the photophysical properties of various aminonaphthalene derivatives that are structurally related to this compound. These values can serve as a preliminary guide for selecting appropriate filter sets and laser lines for microscopy.

Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Solvent/EnvironmentReference
4-Amino-1,8-naphthalimide~410~5400.3 - 0.6Varies with solvent polarity[7]
Dansyl amide~330~5200.1 - 0.7Highly solvent-dependent[8]
6-(Dimethylamino)naphthalene-2-carboxylic acid (DANCA)~350~500~0.4EthanolNot explicitly found
N-Aryl-2-aminonaphthalene-6-sulfonates (PRODAN analogs)340 - 360430 - 5300.5 - 0.9Varies with solvent polarityNot explicitly found

Note: The exact photophysical properties of this compound will need to be experimentally determined.

Experimental Protocols

Preparation of Stock Solution
  • Dissolution: Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Live-Cell Staining Protocol
  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture to the desired confluency.

  • Probe Preparation: On the day of the experiment, thaw a vial of the this compound stock solution. Prepare a working solution by diluting the stock solution in a serum-free culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration ranging from 1 to 10 µM. The optimal concentration should be determined experimentally.

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time will depend on the cell type and experimental conditions.

  • Washing (Optional): For probes that exhibit high background fluorescence, it may be necessary to wash the cells to remove the excess unbound probe.[3] Remove the staining solution and wash the cells two to three times with a pre-warmed imaging medium.[3]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with fluorescence microscopy.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe. Based on analogous compounds, a DAPI or a custom filter set with excitation around 350-410 nm and emission around 450-550 nm might be a good starting point.

  • Image Acquisition: Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[5][9] It is crucial to include proper controls, such as unstained cells to assess autofluorescence.[3]

Visualizations

Hypothetical Signaling Pathway for a pH-Sensitive Probe

The following diagram illustrates a hypothetical scenario where this compound acts as a pH-sensitive probe to monitor changes in lysosomal pH upon drug treatment.

G Hypothetical Signaling Pathway Monitoring Lysosomal pH cluster_0 Cellular Environment Drug Drug Treatment Lysosome Lysosome (Acidic pH) Drug->Lysosome Induces Lysosomal pH Increase Fluorescence_Low Low Fluorescence (Protonated State) Lysosome->Fluorescence_Low Low pH Fluorescence_High High Fluorescence (Deprotonated State) Lysosome->Fluorescence_High Increased pH Probe 4-Amino-3-methylnaphthalene- 2-carboxylic acid (Probe) Probe->Lysosome Accumulates in Lysosome Microscopy Image Acquisition Fluorescence_Low->Microscopy Fluorescence_High->Microscopy Data_Analysis Data Analysis Microscopy->Data_Analysis

Caption: Hypothetical pathway of a pH-sensitive fluorescent probe.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the general workflow for utilizing a novel fluorescent probe for live-cell imaging studies.

G Experimental Workflow for Live-Cell Imaging Start Start Step1 Prepare Probe Stock Solution (1-10 mM in DMSO) Start->Step1 Step2 Plate and Culture Cells Step1->Step2 Step3 Prepare Working Solution (1-10 µM in medium) Step2->Step3 Step4 Incubate Cells with Probe (15-60 min, 37°C) Step3->Step4 Step5 Wash Cells (Optional) Step4->Step5 Step6 Acquire Images using Fluorescence Microscopy Step5->Step6 Step7 Analyze Images and Data Step6->Step7 End End Step7->End

Caption: General workflow for live-cell imaging experiments.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set- Probe concentration too low- Photobleaching- Verify excitation/emission spectra of the probe and use appropriate filters.- Increase probe concentration or incubation time.- Reduce excitation light intensity and exposure time.
High Background - Probe concentration too high- Incomplete removal of unbound probe- Autofluorescence- Decrease probe concentration.- Include wash steps after incubation.- Image unstained cells to determine the level of autofluorescence and apply background subtraction.
Cell Death/Toxicity - Probe concentration too high- Phototoxicity- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Minimize exposure to excitation light. Use a more sensitive camera if possible.[5]
Non-specific Staining - Probe aggregation- Hydrophobic interactions- Ensure the probe is fully dissolved in the working solution.- Include a wash step with a non-ionic detergent (e.g., Pluronic F-127) in the buffer.

By following these guidelines and protocols, researchers can begin to explore the potential of this compound as a novel fluorescent probe for a wide range of bio-imaging applications. Remember that optimization of staining conditions and imaging parameters will be crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for the Incorporation of 4-Amino-3-methylnaphthalene-2-carboxylic acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific examples or established protocols for the incorporation of 4-Amino-3-methylnaphthalene-2-carboxylic acid into peptide structures. The following application notes and protocols are therefore based on established general principles for the synthesis and incorporation of novel non-canonical amino acids (ncAAs) into peptides using Solid-Phase Peptide Synthesis (SPPS). These are intended as a guiding framework for researchers to develop a specific protocol for the aforementioned compound.

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for developing novel therapeutics, biological probes, and advanced materials.[1] These custom amino acids can introduce unique structural and functional properties, such as increased proteolytic stability, enhanced receptor binding, and novel functionalities.[1] this compound is a bulky, aromatic amino acid that could be used to introduce specific conformational constraints or to act as a fluorescent probe within a peptide sequence. This document outlines the general procedures for the preparation, incorporation, and final cleavage of peptides containing such a novel amino acid.

Preparation of Fmoc-Protected this compound

Prior to its use in Solid-Phase Peptide Synthesis (SPPS), the α-amino group of the novel amino acid must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group for Fmoc-based SPPS.[2][3]

Experimental Protocol: Fmoc Protection

A general procedure for the N-Fmoc protection of an amino acid in an aqueous medium is as follows:

  • Reaction Setup: In a suitable reaction vessel, combine the amino acid (1 mmol) and Fmoc-chloride (1.2 mmol).

  • Solvent Addition: Add a mixture of water and a co-solvent such as ethanol (e.g., 1.5 mL of a 3:1 water:ethanol mixture).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, acidify the solution with 1M HCl. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.

  • Purification: The crude product should be purified, for example, by recrystallization from a suitable solvent like hot ethanol to yield the pure N-Fmoc protected amino acid.[4]

Table 1: Key Parameters for Fmoc Protection

ParameterRecommended ConditionNotes
Fmoc Source Fmoc-Cl or Fmoc-OSuFmoc-Cl is common, but Fmoc-OSu can also be used.
Base Mild base (e.g., NaHCO₃, DIEA)The choice of base depends on the specific reaction conditions.
Solvent Aqueous/Organic MixtureDioxane/water or ethanol/water are common choices.
Temperature Room Temperature to 60°CReaction temperature may need to be optimized.
Monitoring TLCTo track the consumption of the starting amine.

Diagram 1: General Workflow for Fmoc Protection

Fmoc_Protection start Start: Novel Amino Acid + Fmoc-Cl reaction Reaction: - Aqueous/Organic Solvent - Base - Stir at RT to 60°C start->reaction workup Work-up: - Acidification (e.g., 1M HCl) - Extraction/Filtration reaction->workup purification Purification: - Recrystallization or  Chromatography workup->purification end End: Fmoc-Protected Amino Acid purification->end

Caption: General workflow for the Fmoc protection of a novel amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected this compound can be incorporated into a peptide sequence using a standard Fmoc-SPPS protocol.[1][3][5]

Experimental Protocol: SPPS Cycle

The following is a generalized cycle for one amino acid addition in Fmoc-SPPS:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in N,N-dimethylformamide (DMF) for at least one hour.[6]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. A two-step deprotection (2 minutes followed by 7 minutes) is often recommended.[2]

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-adduct.

  • Coupling: a. Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) if required.[2] b. Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 30-60 minutes at room temperature. For bulky amino acids like this compound, a longer coupling time or double coupling may be necessary.[7]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Table 2: Common Coupling Reagents for SPPS

Coupling ReagentDescription
HBTU/HOBt A classic combination for efficient peptide bond formation.
HATU/HOAt Often used for difficult couplings, including sterically hindered amino acids.[6]
HCTU A highly efficient coupling reagent, often preferred for its speed and reduced racemization.
DIC/Oxyma A carbodiimide-based method that is a good alternative to phosphonium- and aminium-based reagents.

Diagram 2: The Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Coupling: - Fmoc-AA - Coupling Reagent - Base (e.g., DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Next Cycle repeat Repeat for next amino acid wash2->repeat

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[8]

Experimental Protocol: Cleavage and Deprotection

  • Resin Preparation: After the final SPPS cycle, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[8]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The composition of the cocktail depends on the amino acids present in the peptide sequence (see Table 3).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Peptide Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 3: Common TFA Cleavage Cocktails

Reagent CocktailCompositionUse Case
Standard TFA/TIS/H₂O (95:2.5:2.5)For peptides without sensitive residues like Cys, Met, or Trp.[8]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides containing multiple sensitive residues.[9]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)A less odorous alternative for peptides with trityl-based protecting groups.

Diagram 3: Cleavage and Deprotection Workflow

Cleavage_Deprotection start Start: Dried Peptide-Resin cleavage Cleavage: - Add TFA Cocktail - Stir 1-3 hours at RT start->cleavage precipitation Precipitation: - Filter resin - Add filtrate to cold ether cleavage->precipitation collection Collection & Washing: - Centrifuge - Wash pellet with ether precipitation->collection end End: Crude Peptide collection->end

Caption: General workflow for peptide cleavage and deprotection.

Conclusion

The incorporation of this compound into peptides is a feasible but as-yet undocumented process. The protocols outlined in this document provide a robust starting point for researchers wishing to explore the synthesis of peptides containing this and other novel non-canonical amino acids. Careful optimization of coupling times and cleavage conditions will be necessary to achieve high yields and purity of the final peptide product. Subsequent analysis by mass spectrometry and HPLC will be essential to confirm the successful incorporation of the desired amino acid.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with 4-Amino-3-methylnaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of the unnatural amino acid, 4-Amino-3-methylnaphthalene-2-carboxylic acid, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the sterically hindered nature of this amino acid, modifications to standard protocols are recommended to ensure efficient coupling and high-purity final products.

Introduction

The incorporation of unnatural amino acids with bulky and rigid side chains, such as this compound, is a key strategy in modern peptide drug design. The naphthalene moiety can introduce unique conformational constraints, enhance proteolytic stability, and provide a scaffold for further chemical modifications. Peptides containing such residues are of interest in various therapeutic areas due to their potential for increased efficacy and improved pharmacokinetic profiles. While specific applications of peptides containing this compound are still under exploration, related naphthalene-containing amino acids have been used to create peptides with novel biological activities, including hydrogel formation and selective receptor modulation.

This document outlines a robust protocol for the successful incorporation of Fmoc-protected this compound into a growing peptide chain on a solid support.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below, with recommended concentrations and suppliers.

Reagent/Material Grade Recommended Supplier Purpose
Fmoc-Rink Amide MBHA ResinSynthesis GradeSigma-Aldrich, NovabiochemSolid support for peptide synthesis
Fmoc-4-Amino-3-methylnaphthalene-2-carboxylic acidSynthesis GradeSynQuest LabsUnnatural amino acid to be incorporated
Standard Fmoc-protected amino acidsSynthesis GradeSigma-Aldrich, NovabiochemBuilding blocks for the peptide chain
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific, VWRPrimary solvent for washing and reactions
Dichloromethane (DCM)ACS GradeFisher Scientific, VWRSolvent for resin swelling and washing
PiperidineReagent GradeSigma-AldrichFmoc deprotection
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-AldrichBase for coupling reactions
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide Synthesis GradeGL Biochem, ChemPepCoupling reagent for sterically hindered amino acids
HOBt (Hydroxybenzotriazole)Reagent GradeSigma-AldrichCoupling additive to reduce racemization
Trifluoroacetic acid (TFA)Reagent GradeSigma-AldrichCleavage of the peptide from the resin
Triisopropylsilane (TIS)Reagent GradeSigma-AldrichScavenger during cleavage
Dithiothreitol (DTT)Reagent GradeSigma-AldrichScavenger for tryptophan-containing peptides
Diethyl ether (cold)ACS GradeFisher ScientificPrecipitation of the cleaved peptide

Experimental Protocols

The following protocols are based on standard Fmoc SPPS methodologies, with specific recommendations for the incorporation of the bulky this compound.[1][2]

3.1. Resin Swelling and Preparation

  • Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.

  • Add sufficient DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

3.2. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.[3][4]

3.3. Coupling of this compound

Due to the steric hindrance of this compound, a potent coupling reagent such as HATU is recommended to ensure high coupling efficiency.[1]

  • In a separate vial, dissolve 3 equivalents of Fmoc-4-Amino-3-methylnaphthalene-2-carboxylic acid, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.

  • Allow the activation mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended for this bulky amino acid.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • To ensure complete coupling, a second coupling step (double coupling) can be performed by repeating steps 1-5.

3.4. Chain Elongation (Coupling of Subsequent Amino Acids)

Follow the deprotection and coupling steps outlined in sections 3.2 and 3.3 for the addition of the remaining amino acids in the peptide sequence. For standard amino acids, the coupling time can typically be reduced to 1-2 hours.

3.5. Final Deprotection and Cleavage

  • Perform a final Fmoc deprotection as described in section 3.2.

  • Wash the resin with DMF (5 x 1 min) followed by DCM (5 x 1 min).

  • Dry the resin under a stream of nitrogen for 15 minutes.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains tryptophan, add 2.5% DTT.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

3.6. Purification and Characterization

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Quantitative Data Summary

While specific quantitative data for peptides containing this compound is not yet available in the literature, the following table provides expected outcomes based on the synthesis of peptides with other sterically hindered unnatural amino acids. Researchers should perform in-process monitoring (e.g., Kaiser test or Fmoc quantification) to optimize these parameters.

Parameter Expected Range Notes
Coupling Efficiency >95%May require double coupling and extended reaction times for the bulky amino acid.
Crude Peptide Purity 50-80%Highly dependent on the peptide sequence and length.
Final Yield (after purification) 10-30%Typical for SPPS of complex peptides.

Visualizations

Diagram 1: SPPS Workflow for Incorporation of this compound

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Couple Fmoc-4-Amino- 3-methylnaphthalene- 2-carboxylic acid (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat Cleave Cleavage & Final Deprotection (TFA/TIS/H2O) Repeat->Cleave After final cycle Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Coupling_Logic cluster_reactants Reactants cluster_process Process cluster_products Products Fmoc-AA Fmoc-4-Amino-3-methylnaphthalene- 2-carboxylic acid Activate Activate Carboxyl Group Fmoc-AA->Activate HATU HATU HATU->Activate DIPEA DIPEA DIPEA->Activate Resin-NH2 Deprotected Peptide-Resin Couple Form Peptide Bond Resin-NH2->Couple Activate->Couple Coupled_Peptide Fmoc-AA-Peptide-Resin Couple->Coupled_Peptide Byproducts Byproducts Couple->Byproducts

References

Application Note: Derivatization of Amino Acids with 4-Amino-3-methylnaphthalene-2-carboxylic Acid for HPLC Analysis - A Review of Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document addresses the request for detailed application notes and protocols for the derivatization of amino acids with 4-Amino-3-methylnaphthalene-2-carboxylic acid for High-Performance Liquid Chromatography (HPLC) analysis. Following a comprehensive review of available scientific literature, it is concluded that This compound is not a documented or commonly used reagent for the derivatization of amino acids for HPLC analysis.

Extensive searches of scientific databases and chemical literature did not yield any established protocols, application notes, or research articles describing the use of this specific compound for amino acid derivatization. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations for this specific application cannot be fulfilled due to the absence of foundational information.

While the requested application is not documented, this document will provide a brief overview of common derivatization strategies for amino acids in HPLC, with a focus on naphthalene-based reagents, to offer relevant alternative methods for researchers in this field.

Introduction to Amino Acid Derivatization for HPLC

Direct analysis of amino acids by HPLC is challenging due to their low volatility, high polarity, and lack of a strong chromophore or fluorophore for sensitive detection. Derivatization is a chemical modification process that converts amino acids into derivatives with improved chromatographic properties and detectability. This pre-column or post-column modification is a crucial step in many amino acid analysis workflows.

Common goals of derivatization include:

  • Enhancing UV absorbance or fluorescence: Introduction of a chromophoric or fluorophoric tag allows for sensitive detection.

  • Improving chromatographic separation: Modifying the polarity of the amino acids leads to better peak resolution and retention on reversed-phase HPLC columns.

  • Increasing volatility for gas chromatography: While not the focus here, derivatization is also essential for GC analysis of amino acids.

Established Naphthalene-Based Derivatizing Reagents

While this compound does not appear to be used for this purpose, other naphthalene-based compounds are well-established as effective derivatizing agents for amino acids. These reagents typically react with the primary or secondary amine group of the amino acids to form highly fluorescent derivatives.

Examples of commonly used naphthalene-based derivatizing agents include:

  • Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amino acids in the presence of a nucleophile (e.g., cyanide or a thiol) to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives.

  • Dansyl Chloride (DNS-Cl) and Dabsyl Chloride (DABS-Cl): These reagents react with primary and secondary amines to produce fluorescent sulfonamide derivatives.

  • 2-(Bromomethyl)-4-cyanonaphthalene: This reagent reacts with the carboxylic acid group of amino acids to form fluorescent ester derivatives.

General Experimental Workflow for Amino Acid Derivatization

The following diagram illustrates a typical pre-column derivatization workflow for amino acid analysis by HPLC. This is a generalized representation and specific conditions will vary depending on the chosen derivatizing reagent and the amino acids of interest.

G General Workflow for Pre-Column Derivatization of Amino Acids for HPLC cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_hplc HPLC Analysis Sample Biological Sample (e.g., Plasma, Protein Hydrolysate) Hydrolysis Protein Hydrolysis (if necessary) Sample->Hydrolysis Proteins Cleanup Sample Cleanup (e.g., SPE, Filtration) Sample->Cleanup Free Amino Acids Hydrolysis->Cleanup Derivatization Derivatization (Amino Acid + Reagent) Cleanup->Derivatization ReactionConditions Controlled Conditions (pH, Temp, Time) Derivatization->ReactionConditions Injection Injection onto HPLC Column ReactionConditions->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/Fluorescence) Separation->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Caption: A generalized workflow for the analysis of amino acids by HPLC involving pre-column derivatization.

Hypothetical Reaction Pathway

Although no literature supports this reaction, a hypothetical derivatization of an amino acid with this compound could potentially proceed via the formation of an amide bond between the carboxylic acid group of the reagent and the amino group of the amino acid. This would require an activating agent (e.g., a carbodiimide) to facilitate the reaction.

G Hypothetical Derivatization Reaction reagent This compound COOH NH2 activating_agent Activating Agent (e.g., EDC, DCC) reagent:c->activating_agent + amino_acid Amino Acid NH2 R-CH COOH derivative Derivative Amide Bond amino_acid->derivative activating_agent->amino_acid:n +

Caption: A hypothetical reaction scheme for the derivatization of an amino acid.

Disclaimer: The reaction pathway depicted above is purely hypothetical and is not based on any published experimental data. The feasibility and efficiency of such a reaction for quantitative amino acid analysis are unknown.

Conclusion and Recommendations

Based on the current body of scientific literature, there is no evidence to support the use of this compound as a derivatizing agent for the HPLC analysis of amino acids. Therefore, the creation of detailed application notes and protocols for this specific compound is not possible.

Researchers and scientists seeking to perform HPLC analysis of amino acids are strongly encouraged to utilize well-established and validated derivatization methods. Reagents such as o-phthalaldehyde (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and various naphthalene-based reagents like NDA and Dansyl Chloride have extensive literature support, including detailed protocols, quantitative data, and commercially available standards.

For further information, it is recommended to consult scientific journals and application notes from reputable chromatography vendors that detail these established methods.

Application Notes and Protocols: 4-Amino-3-methylnaphthalene-2-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Amino-3-methylnaphthalene-2-carboxylic acid is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds, particularly fused quinazoline derivatives. Its unique structure, featuring a naphthalene backbone with strategically positioned amino and carboxylic acid functionalities, allows for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. The ortho-amino carboxylic acid moiety is a classic precursor for the synthesis of quinazolinones and related heterocycles, which are known to exhibit a wide range of biological activities.

This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of novel heterocyclic structures.

Application I: Synthesis of Benzo[g]quinazolinone Derivatives

The reaction of this compound with appropriate reagents can lead to the formation of benzo[g]quinazolinone scaffolds. These structures are of significant interest in drug discovery due to their diverse pharmacological properties, which can include anti-inflammatory, and anticancer activities. The general synthetic approach involves the cyclocondensation of the amino acid with a suitable one-carbon synthon, such as an orthoester or formamide, or a two-step procedure involving initial acylation of the amino group followed by cyclization.

A common method for the synthesis of quinazolin-4(3H)-ones is the reaction of an anthranilic acid derivative with acetic anhydride to form a benzoxazinone intermediate, which is then reacted with a nitrogen nucleophile. Another approach involves the direct reaction with formamide.

Logical Workflow for Benzo[g]quinazolinone Synthesis

start This compound intermediate Intermediate (Formamide Adduct) start->intermediate Reaction reagent Formamide (HCONH2) reagent->intermediate cyclization Cyclization (Heat) intermediate->cyclization Heating product 4-Methylbenzo[g]quinazolin-2(1H)-one cyclization->product Dehydration purification Purification (Recrystallization) product->purification final_product Purified Product purification->final_product start 4-Amino-3-methylnaphthalene- 2-carboxylic acid reaction N-Acylation start->reaction reagents Acyl Chloride (R-COCl) Base (e.g., Pyridine) reagents->reaction product N-Acyl Intermediate reaction->product workup Aqueous Work-up product->workup purification Purification (Chromatography) workup->purification final_product Purified N-Acyl Derivative purification->final_product

Application Note: High-Sensitivity Fluorescence Measurement of 4-Amino-3-methylnaphthalene-2-carboxylic acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION 4-Amino-3-methylnaphthalene-2-carboxylic acid is a naphthalene derivative with potential applications in medicinal chemistry and materials science. Due to its chemical structure, this compound does not exhibit significant native fluorescence, making its detection and quantification challenging at low concentrations. This application note describes a robust and sensitive method for the fluorescence measurement of this compound through a pre-column derivatization technique. By covalently attaching a fluorescent tag to the carboxylic acid moiety, the analyte can be readily detected and quantified using standard fluorescence spectroscopy. This method is particularly useful for researchers in drug development and related scientific fields requiring high sensitivity and specificity.

Principle of the Method

The methodology is based on the chemical derivatization of the carboxylic acid group of this compound with a fluorescent labeling agent, 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc). The reaction is a nucleophilic substitution where the carboxylate anion of the target molecule attacks the electrophilic bromomethyl group of the coumarin reagent, forming a highly fluorescent ester derivative.[1] The resulting derivative exhibits strong fluorescence with distinct excitation and emission spectra, allowing for sensitive detection.

Data Presentation

The following table summarizes the key parameters for the fluorescence measurement of derivatized this compound.

ParameterValueReference
Derivatization Reagent 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc)[2][3][4]
Excitation Wavelength (λex) ~365 nm[5]
Emission Wavelength (λem) ~410 nm[5]
Typical Solvent Acetonitrile[1]
Detection Limit pmol range[2]

Experimental Protocols

This section provides detailed protocols for the derivatization of this compound and the subsequent fluorescence measurement.

Materials and Reagents
  • This compound (analytical standard)

  • 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc)

  • Anhydrous Acetonitrile (HPLC grade)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Standard laboratory glassware (e.g., vials, pipettes)

  • Heating block or water bath

  • Fluorometer equipped with a Xenon lamp or UV LED source, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.

Protocol 1: Derivatization of this compound
  • Preparation of Reagent Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 20 mM solution of 4-(Bromomethyl)-7-methoxycoumarin in anhydrous acetonitrile.

    • Prepare a 1 mg/mL solution of 18-Crown-6 in anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a clean, dry reaction vial, add 100 µL of the 10 mM this compound stock solution.

    • Add 200 µL of the 20 mM 4-(Bromomethyl)-7-methoxycoumarin solution (a 2-fold molar excess).

    • Add approximately 2 mg of anhydrous potassium carbonate.

    • Add 20 µL of the 1 mg/mL 18-Crown-6 solution to catalyze the reaction.[1]

    • Seal the vial tightly and vortex briefly to mix the contents.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[1]

    • After incubation, allow the vial to cool to room temperature.

  • Sample Preparation for Fluorescence Measurement:

    • Centrifuge the reaction mixture to pellet the potassium carbonate.

    • Carefully transfer the supernatant to a clean vial.

    • Dilute the supernatant with anhydrous acetonitrile to a suitable concentration for fluorescence measurement (typically in the low µM to nM range).

Protocol 2: Fluorescence Measurement
  • Instrument Setup:

    • Turn on the fluorometer and allow the light source to stabilize.

    • Set the excitation monochromator to 365 nm.[5]

    • Set the emission monochromator to scan a range from 380 nm to 500 nm to determine the emission maximum. The expected emission maximum is around 410 nm.[5]

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Measurement:

    • Use a quartz cuvette for the measurement.

    • First, record a blank spectrum using only anhydrous acetonitrile.

    • Rinse the cuvette with the diluted sample solution before filling it for measurement.

    • Place the cuvette with the sample in the fluorometer and acquire the emission spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum to correct for background fluorescence.

    • Determine the peak emission wavelength and the fluorescence intensity at this wavelength.

    • For quantitative analysis, prepare a series of standards of derivatized this compound at different concentrations and create a calibration curve by plotting fluorescence intensity versus concentration.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep_analyte Prepare 10 mM Analyte Stock Solution mix_reagents Mix Analyte, Br-Mmc, K₂CO₃, and 18-Crown-6 prep_analyte->mix_reagents prep_reagent Prepare 20 mM Br-Mmc Stock Solution prep_reagent->mix_reagents prep_catalyst Prepare 1 mg/mL 18-Crown-6 Solution prep_catalyst->mix_reagents incubate Incubate at 60°C for 30 min mix_reagents->incubate cool Cool to Room Temperature incubate->cool cleanup Centrifuge and Dilute Supernatant cool->cleanup measure_sample Measure Sample Fluorescence cleanup->measure_sample setup_fluorometer Set up Fluorometer (λex=365 nm, λem scan) measure_blank Measure Blank (Acetonitrile) setup_fluorometer->measure_blank measure_blank->measure_sample subtract_blank Subtract Blank Spectrum measure_sample->subtract_blank determine_peak Determine Emission Maximum and Intensity subtract_blank->determine_peak quantify Quantitative Analysis (Calibration Curve) determine_peak->quantify

Caption: Experimental workflow for fluorescence measurement.

References

Application Notes and Protocols for 4-Amino-3-methylnaphthalene-2-carboxylic acid and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Potential of the Aminonaphthalene Carboxylic Acid Scaffold

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of both an amino group and a carboxylic acid group on the naphthalene core, as in 4-Amino-3-methylnaphthalene-2-carboxylic acid, offers multiple points for chemical modification and interaction with biological targets.[3] These functional groups can participate in hydrogen bonding and electrostatic interactions, making this scaffold a promising starting point for the design of novel therapeutic agents.[3]

While specific data on this compound is lacking, its structural motifs suggest potential for exploration in various therapeutic areas. The general approach would involve synthesizing a library of analogs and screening them for various biological activities.

Synthetic Protocols: A General Approach

A general synthetic strategy for creating derivatives of this compound would involve the functionalization of the amino and carboxylic acid groups, as well as modification of the naphthalene ring itself. Below is a representative, hypothetical synthetic scheme for the diversification of this scaffold.

Protocol 1: Amide Library Synthesis

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like DIPEA (2 equivalents). Stir at room temperature for 15 minutes.

  • Amine Coupling: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

Protocol 2: N-Acylation/Sulfonylation

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane with a base like triethylamine).

  • Acylating/Sulfonylating Agent Addition: Slowly add the desired acyl chloride, sulfonyl chloride, or anhydride (1.1 equivalents) to the solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography to obtain the N-functionalized product.

The Role of the Carboxylic Acid and Bioisosteric Replacement

The carboxylic acid moiety is a common functional group in many drugs.[4] However, it can also be associated with poor pharmacokinetic properties, such as limited membrane permeability and metabolic instability, and in some cases, toxicity.[4] Medicinal chemists often address these issues by replacing the carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties that can interact with the same biological target.

Common Bioisosteres for Carboxylic Acids:

BioisosterepKa RangeKey Features
Tetrazole~4.5–4.9Similar acidity to carboxylic acids, increased lipophilicity and metabolic stability.[5][6]
AcylsulfonamideVariesCan mimic hydrogen bonding patterns, often more lipophilic.[6]
Hydroxamic Acid~8–9Acts as a strong metal-chelating group.[4]
Sulfonamide~9–10Weaker acid, can offer improved membrane permeability.[6]

The decision to replace the carboxylic acid in this compound would depend on the specific goals of the drug discovery program, such as improving cell permeability or reducing metabolic clearance.[7]

Hypothetical Application: Screening for Anticancer Activity

Given that many naphthalene derivatives exhibit anticancer properties, a primary application for a library of compounds based on the this compound scaffold would be in oncology.[8]

Protocol 3: In Vitro Cytotoxicity Screening

  • Cell Line Selection: Choose a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a normal cell line (e.g., NIH3T3 - fibroblast) for counter-screening.[9]

  • Cell Culture: Culture the selected cell lines in appropriate media and conditions until they reach logarithmic growth phase.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and make serial dilutions to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay: Assess cell viability using an MTT or resazurin-based assay. Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) values by plotting the viability data against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization start 4-Amino-3-methylnaphthalene- 2-carboxylic acid lib_gen Analog Library Synthesis (e.g., Amidation, N-Acylation) start->lib_gen purify Purification & Characterization (HPLC, NMR, MS) lib_gen->purify in_vitro In Vitro Cytotoxicity Assay (Cancer Cell Lines) purify->in_vitro Test Compounds ic50 Determine IC50 Values in_vitro->ic50 selectivity Counter-screen in Normal Cells (Determine Selectivity Index) ic50->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar Active & Selective Hits adme ADME/Tox Profiling (Solubility, Permeability, etc.) sar->adme in_vivo In Vivo Efficacy Studies (Xenograft Models) adme->in_vivo

Caption: High-level workflow for the synthesis, screening, and optimization of novel drug candidates based on the aminonaphthalene scaffold.

bioisosteres cluster_functional_groups Bioisosteric Replacements scaffold Aminonaphthalene Scaffold cooh Carboxylic Acid (Parent Moiety) scaffold->cooh Attachment Point tetrazole Tetrazole cooh->tetrazole Improves Stability acylsulfonamide Acylsulfonamide cooh->acylsulfonamide Modulates Acidity hydroxamic_acid Hydroxamic Acid cooh->hydroxamic_acid Adds Chelating Properties

Caption: Concept of bioisosteric replacement for the carboxylic acid group on the aminonaphthalene scaffold to modulate physicochemical properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-methylnaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-3-methylnaphthalene-2-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective strategy involves a two-step process starting from 3-methylnaphthalene-2-carboxylic acid:

  • Bromination: Regioselective bromination at the C4 position to yield 4-bromo-3-methylnaphthalene-2-carboxylic acid.

  • Buchwald-Hartwig Amination: Palladium-catalyzed amination of the aryl bromide to introduce the amino group at the C4 position.

Q2: I am having trouble sourcing the starting material, 3-methylnaphthalene-2-carboxylic acid. Are there alternative starting points?

While direct synthesis from 3-methylnaphthalene-2-carboxylic acid is often the most straightforward, alternative multi-step syntheses can be employed. One possible approach begins with a more readily available naphthalene derivative, followed by the sequential introduction of the methyl, carboxyl, and amino groups. However, this will likely increase the complexity and potentially lower the overall yield.

Q3: What are the critical parameters to control for a high yield in the Buchwald-Hartwig amination step?

The success of the Buchwald-Hartwig amination is highly dependent on several factors:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands often provide the best results.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide is commonly used.

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene or dioxane are typical choices.

  • Temperature: The reaction often requires heating to achieve a reasonable reaction rate.

  • Exclusion of Air and Moisture: The catalytic system is sensitive to oxygen and water, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Route 1: Bromination of 3-methylnaphthalene-2-carboxylic acid

Issue: Low Yield of 4-bromo-3-methylnaphthalene-2-carboxylic acid

Possible Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. - Insufficient Brominating Agent: Ensure the stoichiometry of the brominating agent (e.g., NBS) is correct. A slight excess may be necessary.
Formation of Multiple Brominated Byproducts - Control Temperature: Perform the reaction at a lower temperature to improve regioselectivity. - Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution to maintain a low concentration and minimize over-bromination. - Choice of Solvent: The polarity of the solvent can influence regioselectivity. Consider screening different solvents.
Difficult Purification - Recrystallization: This is often the most effective method for purifying the product. Experiment with different solvent systems. - Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution may be necessary to separate closely related compounds.
Route 2: Buchwald-Hartwig Amination

Issue: Low Yield of this compound

Possible Cause Recommended Solution
Catalyst Deactivation - Use Anhydrous and Deoxygenated Solvents: Thoroughly dry and degas all solvents before use. - Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen). - High-Purity Reagents: Use high-purity starting materials, as impurities can poison the catalyst.
Poor Catalyst/Ligand Combination - Ligand Screening: The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for this specific substrate. - Pre-catalyst vs. In Situ Generation: Consider using a pre-formed palladium-ligand complex (pre-catalyst) for better reproducibility.
Sub-optimal Base - Base Strength: Ensure the base is strong enough to deprotonate the amine. Sodium tert-butoxide is a common choice. - Base Solubility: The solubility of the base can impact the reaction. Consider using a more soluble base or a solvent system that improves its solubility.
Side Reactions - Hydrodehalogenation: This byproduct results from the replacement of the bromine with a hydrogen atom. This can be minimized by optimizing the catalyst system and reaction conditions. - Dimerization of Starting Material: This can occur at high temperatures. Running the reaction at the lowest effective temperature can help.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3-methylnaphthalene-2-carboxylic acid
  • To a solution of 3-methylnaphthalene-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid), add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound
  • In a glovebox, combine 4-bromo-3-methylnaphthalene-2-carboxylic acid (1.0 eq), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a source of ammonia (e.g., benzophenone imine, 1.2 eq) and a strong base (e.g., sodium tert-butoxide, 2.0 eq).

  • Add anhydrous, deoxygenated toluene.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • If benzophenone imine is used, an acidic hydrolysis step is required to deprotect the amine.

Quantitative Data Summary

Reaction Step Parameter Typical Value
Bromination Yield75-90%
Purity (after purification)>98%
Buchwald-Hartwig Amination Yield60-85%
Purity (after purification)>99%

Visualizations

Synthesis_Workflow start 3-Methylnaphthalene-2-carboxylic acid step1 Bromination (NBS, Solvent) start->step1 intermediate 4-Bromo-3-methylnaphthalene- 2-carboxylic acid step1->intermediate step2 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Amine Source) intermediate->step2 product 4-Amino-3-methylnaphthalene- 2-carboxylic acid step2->product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield in Amination Step q1 Check for Catalyst Deactivation start->q1 a1_yes Use Anhydrous/Deoxygenated Solvents Ensure Inert Atmosphere q1->a1_yes Yes q2 Is the Catalyst/Ligand System Optimal? q1->q2 No a1_yes->q2 a2_yes Screen Different Ligands Use a Pre-catalyst q2->a2_yes Yes q3 Is the Base Appropriate? q2->q3 No a2_yes->q3 a3_yes Use a Stronger Base Improve Base Solubility q3->a3_yes Yes end Improved Yield q3->end No a3_yes->end

Caption: Troubleshooting logic for the Buchwald-Hartwig amination step.

"common byproducts in the synthesis of 4-Amino-3-methylnaphthalene-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-methylnaphthalene-2-carboxylic acid.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

The synthesis of this compound, commonly achieved through the amination of 4-Hydroxy-3-methylnaphthalene-2-carboxylic acid via methods like the Bucherer reaction, can present challenges with byproduct formation. Below is a guide to identify and address common issues.

Issue/Observation Potential Byproduct/Cause Recommended Action/Mitigation
Incomplete conversion to the desired amine. Unreacted Starting Material: 4-Hydroxy-3-methylnaphthalene-2-carboxylic acid- Increase reaction time or temperature according to protocol limits.- Ensure an adequate excess of the aminating agent (e.g., ammonia) is used.- Verify the quality and concentration of reagents, particularly the bisulfite solution.
Presence of a highly polar, water-soluble impurity. Sulfonated Intermediates: Naphthalene derivatives with sulfonic acid groups from the Bucherer reaction.- Optimize reaction conditions to favor the displacement of the sulfonate group.- Implement a thorough aqueous workup to remove water-soluble impurities.- Recrystallization from a suitable solvent system can help separate the desired product from polar byproducts.
Product mass is lower than expected, with a less polar impurity detected. Decarboxylation Product: 4-Amino-3-methylnaphthalene- Carefully control the reaction temperature to avoid excessive heat, which can promote decarboxylation.- Use milder reaction conditions if the desired amination can still be achieved.
Isomeric impurities detected by chromatography or spectroscopy. Isomers of the Starting Material: e.g., isomers of 4-Hydroxy-3-methylnaphthalene-2-carboxylic acid formed during its synthesis (e.g., via Kolbe-Schmitt reaction).- Ensure the purity of the starting material (4-Hydroxy-3-methylnaphthalene-2-carboxylic acid) before starting the amination reaction.- Employ chromatographic purification methods (e.g., column chromatography) if isomeric impurities are difficult to remove by recrystallization.
Formation of dimeric or polymeric byproducts. Side reactions under harsh conditions: High temperatures or prolonged reaction times can lead to intermolecular reactions.- Adhere to the recommended reaction temperature and time.- Monitor the reaction progress to stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound that would lead to the byproducts mentioned?

A1: A common and industrially relevant method for introducing an amino group to a naphthol is the Bucherer reaction . This reaction converts a naphthol to a naphthylamine using ammonia and an aqueous sulfite or bisulfite solution. The reaction is reversible. Therefore, it is highly probable that the synthesis starts from 4-Hydroxy-3-methylnaphthalene-2-carboxylic acid.

Q2: How can I confirm the presence of the unreacted starting material, 4-Hydroxy-3-methylnaphthalene-2-carboxylic acid?

A2: You can use thin-layer chromatography (TLC) to compare the reaction mixture to a standard of the starting material. The unreacted starting material will have a different retention factor (Rf) than the desired amino product. Further confirmation can be achieved using techniques like HPLC, LC-MS, or NMR spectroscopy.

Q3: Are there any specific analytical techniques recommended for identifying sulfonated byproducts?

A3: Yes, due to their high polarity, sulfonated byproducts can be effectively identified using High-Performance Liquid Chromatography (HPLC) with a polar column or by using techniques like Capillary Electrophoresis (CE). Mass spectrometry (MS) will also show a characteristic mass increase corresponding to an SO₃H group.

Q4: What is the best way to purify the final product and remove these byproducts?

A4: A combination of techniques is often most effective:

  • Aqueous Workup: To remove highly polar impurities like inorganic salts and sulfonated byproducts.

  • Recrystallization: This is a powerful technique for removing less soluble impurities, including the starting material and some isomers. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For difficult separations, especially with isomers or byproducts with similar solubility, silica gel column chromatography can be employed.

Q5: Can decarboxylation be completely avoided?

A5: While complete avoidance can be challenging, minimizing decarboxylation is possible by carefully controlling the reaction temperature and avoiding prolonged heating. If the desired reaction proceeds at a lower temperature, it is advisable to use milder conditions.

Visualizing the Synthesis and Potential Side Reactions

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the likely reaction pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_main Main Synthetic Route (Bucherer Reaction) cluster_side Potential Side Reactions Start 4-Hydroxy-3-methylnaphthalene- 2-carboxylic acid Intermediate Sulfonated Intermediate Start->Intermediate + NaHSO3 Isomer Isomeric Impurity (from starting material) Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Product 4-Amino-3-methylnaphthalene- 2-carboxylic acid Intermediate->Product + NH3 - H2O, - NaHSO3 Decarboxylation Decarboxylation Product: 4-Amino-3-methylnaphthalene Product->Decarboxylation Heat Troubleshooting_Workflow Start Reaction Complete Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Decision Impurity Detected? Analysis->Decision Pure Product is Pure Decision->Pure No Identify Identify Impurity Decision->Identify Yes Polar Polar Impurity? (e.g., Sulfonated) Identify->Polar NonPolar Less Polar Impurity? (e.g., Decarboxylated) Polar->NonPolar No Workup Perform Aqueous Workup Polar->Workup Yes Isomer Isomeric Impurity? NonPolar->Isomer No Recrystallize Recrystallize Product NonPolar->Recrystallize Yes Isomer->Recrystallize No Column Column Chromatography Isomer->Column Yes Workup->Analysis Recrystallize->Analysis Column->Analysis

Technical Support Center: Photostability of 4-Amino-3-methylnaphthalene-2-carboxylic Acid in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the photostability of 4-Amino-3-methylnaphthalene-2-carboxylic acid and related aminonaphthalene-based fluorescent probes in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal from this compound is fading rapidly during image acquisition. What is happening?

A1: The phenomenon you are observing is called photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][2] Several factors can accelerate photobleaching, including high excitation light intensity, prolonged exposure to the excitation light, and the presence of reactive oxygen species (ROS).[1]

Q2: What makes naphthalene-based probes like this compound a potentially good choice for fluorescence imaging?

A2: Naphthalene derivatives are known for their rigid planar structure and extensive π-electron conjugation. These characteristics can contribute to high fluorescence quantum yields and good photostability compared to other classes of fluorescent dyes.[1] The introduction of a naphthalene moiety into a fluorescent probe's structure often enhances its overall photostability.[1]

Q3: How can I minimize photobleaching when using this compound?

A3: To minimize photobleaching, you can implement several strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[2] You can use neutral-density filters to attenuate the excitation light.[3]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light.[2][3] This can be achieved by using the transmitted light for focusing, focusing on an adjacent area before imaging the region of interest, or using shorter exposure times during image acquisition.[3][4]

  • Use Antifade Reagents: Incorporate commercially available or self-made antifade reagents into your mounting medium. These reagents typically contain antioxidants and triplet state quenchers that reduce the generation of damaging reactive oxygen species.

  • Optimize Imaging Conditions: Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound to maximize signal detection while minimizing unnecessary light exposure.

Q4: I am observing a weak fluorescence signal. How can I improve the signal-to-noise ratio (SNR)?

A4: A low SNR can be due to a weak signal or high background. To improve the SNR:

  • Optimize Probe Concentration: Ensure you are using an optimal concentration of the fluorescent probe. Too low a concentration will result in a weak signal, while too high a concentration can lead to background fluorescence and potential quenching effects.

  • Check Excitation and Emission Wavelengths: Verify that your microscope's filter set is well-matched to the excitation and emission maxima of this compound.

  • Reduce Background Fluorescence: Autofluorescence from the sample or imaging medium can contribute to high background. You can try using a mounting medium with low fluorescence and ensure thorough washing steps to remove any unbound probe.[5][6]

  • Adjust Detector Settings: Increase the gain or use a more sensitive detector, but be mindful that this can also amplify noise.

Troubleshooting Guide

This guide addresses common issues encountered during imaging experiments with this compound.

Issue Possible Cause Recommended Solution
Rapid Signal Fading (Photobleaching) High excitation light intensity.Reduce laser/lamp power. Use neutral-density filters.[3]
Prolonged exposure to excitation light.Minimize exposure time during focusing and acquisition.[2][3][4]
Presence of reactive oxygen species (ROS).Use an antifade mounting medium containing ROS scavengers.
Suboptimal imaging medium.Ensure the pH and chemical composition of the medium are suitable for the probe.
Low Signal-to-Noise Ratio (SNR) Weak fluorescence signal.Optimize the concentration of the fluorescent probe. Verify that the excitation and emission filters match the probe's spectra.
High background fluorescence.Use a low-fluorescence imaging medium. Perform thorough washing steps to remove unbound probe.[5][6] Check for and minimize autofluorescence from the sample.
Inefficient signal detection.Use a high numerical aperture (NA) objective. Ensure the detector is sensitive enough for the signal level.
Inconsistent Fluorescence Intensity Photobleaching during time-lapse imaging.Implement photobleaching minimization strategies consistently across all time points.
Fluctuations in the light source.Allow the lamp or laser to stabilize before starting the experiment. Monitor the light source output if possible.
Sample movement or focus drift.Use an autofocus system or ensure the sample is securely mounted.

Quantitative Data

Compound Class Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Photobleaching Half-life (s)
Aminonaphthalene Derivatives~320 - 360~400 - 4800.1 - 0.5Variable, generally moderate
Naphthalimide Dyes~400 - 450~480 - 5500.3 - 0.9Generally moderate to high

Note: Photobleaching half-life is highly dependent on the imaging conditions, including excitation power, illumination mode, and the sample environment.

Experimental Protocols

Protocol for Assessing the Photostability of this compound

This protocol outlines a method to quantify the photobleaching rate of a fluorescent probe in a cellular context.

Materials:

  • Cells of interest cultured on glass-bottom imaging dishes.

  • This compound staining solution.

  • Appropriate cell culture medium or imaging buffer.

  • Fluorescence microscope with time-lapse imaging capabilities and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Staining:

    • Incubate the cells with the desired concentration of this compound for the optimal duration to achieve specific labeling.

    • Wash the cells three times with fresh imaging buffer to remove any unbound probe.

  • Microscope Setup:

    • Place the imaging dish on the microscope stage.

    • Locate a region of interest (ROI) containing well-stained cells.

    • Set the excitation and emission filters appropriate for the probe.

    • Adjust the illumination intensity and camera exposure time to obtain a good initial signal with a high signal-to-noise ratio, avoiding saturation of the detector.

  • Time-Lapse Image Acquisition:

    • Set up a time-lapse acquisition with a fixed time interval (e.g., every 5 or 10 seconds) for a defined duration (e.g., 5-10 minutes).

    • It is crucial to maintain constant illumination power and exposure time throughout the entire time-lapse series.

    • Start the acquisition to continuously image the same field of view.

  • Data Analysis:

    • Open the time-lapse image sequence in your image analysis software.

    • Define one or more ROIs over specifically stained structures within the cells.

    • Define a background ROI in an area with no cells.

    • For each time point, measure the mean fluorescence intensity within the cellular ROIs and the background ROI.

    • Subtract the mean background intensity from the mean cellular intensity for each time point to correct for background noise.

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

TroubleshootingWorkflow Start Start: Imaging with this compound Issue Encountering Photostability Issue? Start->Issue RapidFading Rapid Signal Fading (Photobleaching) Issue->RapidFading Yes LowSNR Low Signal-to-Noise Ratio Issue->LowSNR No, other issue ReduceIntensity Reduce Excitation Intensity RapidFading->ReduceIntensity OptimizeProbe Optimize Probe Concentration LowSNR->OptimizeProbe MinimizeExposure Minimize Exposure Time ReduceIntensity->MinimizeExposure UseAntifade Use Antifade Reagents MinimizeExposure->UseAntifade End Problem Resolved UseAntifade->End CheckFilters Check Filter Sets OptimizeProbe->CheckFilters ReduceBackground Reduce Background CheckFilters->ReduceBackground ReduceBackground->End

Caption: Troubleshooting workflow for photostability issues.

PhotobleachingFactors cluster_Factors Influencing Factors cluster_Excitation cluster_Environment cluster_Fluorophore Photobleaching Photobleaching Excitation Excitation Light Intensity Intensity Excitation->Intensity Duration Duration Excitation->Duration Environment Sample Environment Oxygen Oxygen Concentration Environment->Oxygen pH pH Environment->pH ROS Reactive Oxygen Species Environment->ROS Fluorophore Fluorophore Properties QuantumYield Quantum Yield Fluorophore->QuantumYield Structure Chemical Structure Fluorophore->Structure Intensity->Photobleaching Duration->Photobleaching Oxygen->Photobleaching pH->Photobleaching ROS->Photobleaching Structure->Photobleaching

Caption: Factors influencing photobleaching of fluorescent probes.

References

"optimizing the signal-to-noise ratio of 4-Amino-3-methylnaphthalene-2-carboxylic acid fluorescence"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-3-methylnaphthalene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize the signal-to-noise ratio in your fluorescence experiments.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when using this compound.

Issue Possible Cause Suggested Solution
Weak or No Signal Incorrect excitation or emission wavelengths set on the instrument.Perform a spectral scan to determine the optimal wavelengths for your specific experimental conditions. While exact maxima are environment-dependent, aminonaphthalenes typically excite in the UV range and emit in the blue-green region.
Suboptimal probe concentration (too low).Titrate the probe concentration to find the optimal range for your assay, which could be, for example, in the 1-10 µM range.
Inappropriate pH of the buffer.The fluorescence of aminonaphthalene derivatives can be pH-sensitive.[1] Verify the optimal pH range for your probe and adjust the buffer accordingly.
Presence of quenching agents in the sample.Certain ions (e.g., Fe³⁺, Cu²⁺) or dissolved oxygen can quench fluorescence.[2] Consider degassing your solutions or using a buffer that chelates metal ions.
Degradation of the fluorophore.Protect your samples from prolonged exposure to intense light to prevent photobleaching.[3] Store the compound under recommended conditions.
High Background Fluorescence Autofluorescence from the sample or media.Image an unstained control sample to assess the level of autofluorescence.[1] If significant, consider spectral unmixing or using imaging buffers that do not contain fluorescent components like phenol red or riboflavin.[4]
Non-specific binding of the probe.Optimize washing steps to remove any unbound probe.[1] A blocking step with an agent like BSA might be necessary if the probe is binding non-specifically to surfaces.[1]
Contaminated reagents or consumables.Use high-purity solvents and reagents. Be aware that standard plasticware can be fluorescent; for high-sensitivity measurements, use imaging-specific dishes or plates.[4]
Signal Fades Quickly (Photobleaching) Excessive exposure to excitation light.Reduce the duration and intensity of light exposure to the minimum required for data acquisition.[1]
High excitation light intensity.Use neutral density filters or lower the power settings on your light source to reduce the intensity.[1]
Absence of protective agents.For fixed samples, incorporate a commercially available antifade reagent into the mounting medium.[1]
Inconsistent or Irreproducible Results Probe aggregation at high concentrations.High concentrations can lead to the formation of aggregates, which often have lower fluorescence quantum yields.[1] Try reducing the probe concentration.
Solvent effects altering fluorescence properties.The fluorescence of naphthalene derivatives can be highly dependent on solvent polarity.[5][6] Ensure consistent solvent composition across all experiments.
Instrument settings are not consistent.Ensure that the detector gain, integration time, and other instrument parameters are kept constant for all measurements you intend to compare.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound?

A1: The exact excitation and emission maxima of this compound are highly dependent on the solvent environment due to solvatochromic effects common in aminonaphthalene derivatives.[5][6] It is crucial to experimentally determine the optimal wavelengths in your specific buffer or solvent system. As a starting point, you can expect excitation in the UV range (around 320-380 nm) and emission in the blue to green region (around 400-500 nm).

Q2: How does solvent polarity impact the fluorescence signal?

A2: Naphthalene-based probes, particularly those with amino and carboxylic acid groups, are often solvatochromic.[1][7] This means their fluorescence properties, including intensity and emission wavelength, are sensitive to the polarity of the solvent.[5] In many cases, fluorescence quantum yield decreases in more polar, protic solvents like water due to increased non-radiative decay pathways.[8] Conversely, binding to a less polar environment, such as a protein pocket, can lead to a significant enhancement of the fluorescence signal.[1]

Q3: What is photobleaching and how can I minimize it?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of signal.[1] To minimize photobleaching, you should:

  • Reduce Exposure Time: Only expose the sample to the excitation light when acquiring data.[1]

  • Lower Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.[1]

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to scavenge free radicals that contribute to photobleaching.[1]

  • Choose Photostable Probes: If photobleaching is a persistent issue, consider if alternative, more photostable fluorescent probes are suitable for your experiment.[1]

Q4: Can the pH of my solution affect the fluorescence?

A4: Yes, the fluorescence of compounds with ionizable groups like the amino and carboxylic acid moieties on this compound can be pH-dependent.[1] Protonation or deprotonation of these groups can alter the electronic structure of the fluorophore and affect its fluorescence intensity and lifetime. It is recommended to use a buffered solution and empirically determine the optimal pH range for your experiments.

Q5: Why is my background signal so high?

A5: High background can originate from several sources:

  • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, flavins) that fluoresce.[4]

  • Media and Reagents: Components in cell culture media, such as phenol red and riboflavin, can be fluorescent.[4]

  • Consumables: Plastic dishes and plates can contribute to background fluorescence.[4]

  • Unbound Probe: Excess probe that has not been washed away will contribute to the background.[3] To address this, always include a control sample without the fluorescent probe to measure the inherent background. Use appropriate washing steps and consider using specialized imaging media and consumables.[4]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

  • Prepare a solution of this compound in the desired experimental buffer at a concentration typical for your assay (e.g., 5 µM).

  • Using a spectrofluorometer, set the emission wavelength to an estimated value (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-400 nm) to find the peak excitation.

  • Set the excitation to the determined peak wavelength and scan a range of emission wavelengths (e.g., 400-600 nm) to find the peak emission.

  • Repeat this process to fine-tune the optimal excitation and emission maxima for your specific conditions.

Protocol 2: Evaluating the Effect of Solvent Polarity

  • Prepare stock solutions of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).

  • Dilute the stock solutions to the same final concentration in each respective solvent.

  • For each sample, measure the fluorescence intensity using the predetermined optimal excitation and emission wavelengths.

  • Record the fluorescence quantum yield if your instrument is calibrated for such measurements.

  • Analyze the data to determine the relationship between solvent polarity and fluorescence signal intensity. The fluorescence of similar aminonaphthalimides has been shown to decrease with increasing solvent polarity.[6][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep Prepare Stock Solution dilute Dilute to Working Concentration in Assay Buffer prep->dilute plate Add to Microplate/Slide dilute->plate settings Set Optimal Ex/Em Wavelengths plate->settings measure Acquire Fluorescence Data settings->measure subtract Subtract Background Fluorescence measure->subtract quantify Quantify Signal-to-Noise Ratio subtract->quantify

Caption: A typical experimental workflow for fluorescence measurement.

troubleshooting_flowchart start Low Signal-to-Noise Ratio check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? check_signal->check_background No weak_signal_causes Check: - Instrument Settings (Ex/Em, Gain) - Probe Concentration & pH - Presence of Quenchers check_signal->weak_signal_causes Yes optimize_signal Optimize Experimental Parameters check_background->optimize_signal No (SNR still low) high_background_causes Check: - Autofluorescence (Control Sample) - Non-specific Binding - Reagent/Media Contamination check_background->high_background_causes Yes weak_signal_causes->optimize_signal optimize_background Improve Washing & Use Controls high_background_causes->optimize_background

Caption: A troubleshooting flowchart for low signal-to-noise ratio.

References

"solving solubility problems of 4-Amino-3-methylnaphthalene-2-carboxylic acid in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Amino-3-methylnaphthalene-2-carboxylic acid in aqueous buffers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to addressing solubility issues. The following table summarizes key experimental and predicted values for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂Synquest Labs[1]
Molecular Weight 201.225 g/mol Synquest Labs[1]
Predicted Acidic pKa (Carboxylic Acid) 3.85Chemicalize
Predicted Basic pKa (Amine) 4.52Chemicalize
Predicted logP 2.75Molinspiration
Predicted Aqueous Solubility (pH 7.4) LowBased on logP and pKa

Note: Predicted values are computationally derived and should be experimentally verified for critical applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: The low aqueous solubility of this compound is likely due to its relatively high lipophilicity (as indicated by the predicted logP of 2.75) and its crystalline nature. As an amphoteric substance, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group, its solubility is highly dependent on the pH of the aqueous buffer. At or near its isoelectric point, the compound will have its lowest solubility.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent due to its ionizable groups.[2]

  • Below the acidic pKa (approximately 3.85): The carboxylic acid group will be largely protonated (neutral), and the amino group will be protonated (positively charged). The net positive charge should increase solubility.

  • Between the acidic and basic pKa values (isoelectric region): A significant portion of the molecules will exist as a zwitterion (both groups ionized) or as a neutral species, leading to minimal aqueous solubility.

  • Above the basic pKa (approximately 4.52): The carboxylic acid group will be deprotonated (negatively charged), and the amino group will be in its neutral form. The net negative charge should increase solubility.

Therefore, adjusting the pH of your buffer away from the isoelectric point is a primary strategy for improving solubility.

Q3: What is the isoelectric point (pI) of this compound and why is it important for solubility?

A3: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For an amphoteric compound like this compound, the pI can be estimated as the average of its acidic and basic pKa values:

pI ≈ (3.85 + 4.52) / 2 = 4.19

At a pH close to 4.19, the compound will have its minimum solubility in aqueous solutions. To enhance solubility, the pH of the buffer should be adjusted to be at least 1.5-2 pH units away from the pI.

Q4: Can I use an organic co-solvent to improve the solubility of this compound?

A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[3] Solvents such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF) can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds. It is recommended to first dissolve the compound in a minimal amount of the organic co-solvent and then add the aqueous buffer dropwise while stirring. Be mindful that high concentrations of organic solvents may impact downstream biological assays.

Q5: Are there other methods to enhance the solubility of this compound?

A5: Besides pH adjustment and the use of co-solvents, other techniques can be employed:

  • Use of Excipients: Cyclodextrins can form inclusion complexes with the naphthalene ring, increasing its apparent solubility.[4]

  • Salt Formation: Although this compound is amphoteric, forming a salt by reacting it with a strong acid or base can significantly improve its solubility and dissolution rate.[2]

  • Temperature Adjustment: For many compounds, solubility increases with temperature. Gentle heating of the buffer during dissolution may be effective, but the thermal stability of the compound should be considered.[5]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution after initial dissolution.
Possible CauseTroubleshooting Steps
Supersaturated Solution The initial dissolution in a small volume of organic solvent may have created a supersaturated solution that is not stable upon dilution with the aqueous buffer. Try preparing a less concentrated stock solution in the organic solvent.
pH Shift Upon Dilution If the stock solution is not buffered, its addition to the aqueous buffer could alter the final pH, causing it to shift towards the isoelectric point where solubility is minimal. Ensure the final buffer has sufficient capacity to maintain the target pH.
Common Ion Effect If the buffer contains ions that can form a less soluble salt with the compound, precipitation may occur. Consider using a different buffer system.
Issue 2: Inconsistent solubility results between experiments.
Possible CauseTroubleshooting Steps
Insufficient Equilibration Time For thermodynamic solubility measurements, ensure the solution is agitated for a sufficient period (e.g., 24 hours) to reach equilibrium.[6]
Polymorphism Different crystalline forms (polymorphs) of the solid compound can have different solubilities. Ensure you are using the same batch and form of the compound for all experiments.
Temperature Fluctuations Solubility is temperature-dependent. Conduct all experiments at a consistent and controlled temperature.[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Turbidimetry

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Plate reader with turbidimetric or nephelometric measurement capabilities

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Compound Addition: Transfer a small, equal volume of each DMSO dilution to a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., 1-2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Detection of Precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb light (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.[6]

Materials:

  • This compound (solid)

  • Aqueous buffer of choice

  • Glass vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer. The excess solid should be visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve. The calculated concentration represents the thermodynamic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_stock Prepare Stock Solution (e.g., 20 mM in DMSO) serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute prep_solid Weigh Excess Solid add_buffer_solid Add Aqueous Buffer prep_solid->add_buffer_solid add_to_buffer Add to Aqueous Buffer serial_dilute->add_to_buffer incubate_short Incubate (2h) add_to_buffer->incubate_short measure_turbidity Measure Turbidity incubate_short->measure_turbidity kinetic_result Kinetic Solubility measure_turbidity->kinetic_result incubate_long Equilibrate (24-48h) add_buffer_solid->incubate_long centrifuge Centrifuge incubate_long->centrifuge filter_supernatant Filter Supernatant centrifuge->filter_supernatant hplc_quant Quantify by HPLC filter_supernatant->hplc_quant thermo_result Thermodynamic Solubility hplc_quant->thermo_result

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

troubleshooting_logic start Poor Solubility Observed check_ph Is pH of buffer optimized? start->check_ph adjust_ph Adjust pH away from pI (~4.19) (e.g., pH < 2.5 or pH > 6) check_ph->adjust_ph No add_cosolvent Is a co-solvent permissible? check_ph->add_cosolvent Yes retest_sol Re-test Solubility adjust_ph->retest_sol success Solubility Improved retest_sol->success use_cosolvent Use minimal amount of co-solvent (e.g., DMSO, Ethanol) add_cosolvent->use_cosolvent Yes use_excipients Consider excipients (e.g., Cyclodextrins) add_cosolvent->use_excipients No use_cosolvent->retest_sol use_excipients->retest_sol

Caption: Decision-making workflow for troubleshooting poor solubility.

References

"stability of 4-Amino-3-methylnaphthalene-2-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-3-methylnaphthalene-2-carboxylic acid

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The amino and carboxylic acid functional groups are susceptible to pH-dependent degradation.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Light: Naphthalene derivatives can be photosensitive and may degrade upon exposure to UV or visible light.

  • Oxidizing Agents: The amino group can be susceptible to oxidation.

  • Solvent: The choice of solvent can impact solubility and stability.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, potential degradation pathways include:

  • Oxidation: The amino group is prone to oxidation, which can lead to the formation of colored degradation products.

  • Decarboxylation: The carboxylic acid group, particularly on a naphthalene ring, could be susceptible to decarboxylation, especially at elevated temperatures.

  • Photodegradation: Aromatic compounds, like naphthalene derivatives, can undergo complex degradation reactions upon exposure to light.[5]

  • Hydrolysis: While less common for the core structure, if formulated with esters or amides, those functional groups would be susceptible to hydrolysis.

Q3: How can I monitor the stability of this compound in my samples?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[6] The method should be validated to separate the parent compound from any potential degradation products. Other techniques like mass spectrometry (MS) can be used to identify unknown degradants.[6]

Q4: Are there any known incompatibilities with common excipients?

A4: While specific studies on this molecule are unavailable, general incompatibilities for amino acids and carboxylic acids should be considered. For instance, reactions with reducing sugars (Maillard reaction) or interactions with metal ions that can catalyze oxidation should be investigated.

Troubleshooting Guides

Issue 1: Rapid loss of compound concentration in solution.

Possible Cause Troubleshooting Step
pH-related degradation Analyze the stability of the compound in a range of pH buffers (e.g., pH 3, 7, 9). Adjust the pH of your formulation to a range where the compound shows maximum stability.
Oxidation Prepare solutions with an antioxidant (e.g., ascorbic acid, sodium metabisulfite). Store samples under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect your samples from light by using amber vials or covering them with aluminum foil. Conduct a photostability study according to ICH Q1B guidelines.[3]
Adsorption to container Use silanized glass vials or polypropylene containers to minimize adsorption.

Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.

Possible Cause Troubleshooting Step
Degradation of the compound Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This helps in confirming if the new peaks are related to your compound.[2]
Contamination Analyze a blank (solvent or formulation buffer without the active compound) to rule out contamination from the solvent, container, or analytical system.
Interaction with excipients Prepare solutions of the active compound with each excipient individually to identify any specific interactions.

Issue 3: Color change or precipitation in the solution over time.

Possible Cause Troubleshooting Step
Oxidative degradation Oxidation of amino-substituted aromatic compounds often leads to colored products. Implement measures to prevent oxidation as described in Issue 1.
Solubility issues The degradation product might be less soluble than the parent compound, leading to precipitation. Determine the solubility of the compound and its degradation products in the chosen solvent system.
pH shift Degradation reactions can sometimes alter the pH of the solution, which in turn can affect solubility. Monitor the pH of the solution over the course of the stability study.

Data Presentation: Illustrative Stability Data

The following table summarizes hypothetical data from a forced degradation study on this compound.

Table 1: Illustrative Forced Degradation Results for this compound

Stress Condition% DegradationMajor Degradation Products (Hypothetical RRT)Observations
0.1 M HCl, 80°C, 24h~5%0.85Minor degradation
0.1 M NaOH, 80°C, 24h~15%0.72, 0.91Significant degradation, slight yellowing
10% H₂O₂, RT, 24h~40%0.65, 0.78Major degradation, solution turned brown
Heat, 80°C, 48h (solid)<2%-Stable to dry heat
Photostability (ICH Q1B)~25%1.15, 1.23Significant degradation, yellowing of solution

*RRT: Relative Retention Time

Experimental Protocols

Protocol 1: General Stability Study of this compound in Solution

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into amber glass vials. For pH-dependent stability, use buffers at various pH levels (e.g., pH 3, 5, 7, 9).

  • Storage Conditions: Store the vials under different conditions:

    • Refrigerated (2-8°C)

    • Room temperature (25°C/60% RH)

    • Accelerated (40°C/75% RH)

  • Time Points: Withdraw aliquots for analysis at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Quantify the amount of this compound remaining and monitor for the formation of any degradation products.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix the drug solution with an equal volume of 10% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples by HPLC to assess the extent of degradation and the degradation profile.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of This compound B Aliquot into Vials for Different Conditions A->B C1 pH 3, 7, 9 B->C1 C2 Temperature (5°C, 25°C, 40°C) B->C2 C3 Light (ICH Q1B) B->C3 C4 Oxidation (H₂O₂) B->C4 D Sample at Predetermined Time Points C1->D C2->D C3->D C4->D E HPLC Analysis D->E F Quantify Parent Compound and Degradants E->F G Determine Degradation Rate and Pathway F->G H Establish Storage Conditions and Shelf-Life G->H Degradation_Pathway cluster_products Potential Degradation Products Parent 4-Amino-3-methylnaphthalene -2-carboxylic acid Oxidation Oxidized Product (e.g., quinone-imine) Parent->Oxidation H₂O₂ / O₂ Decarboxylation Decarboxylated Product Parent->Decarboxylation Heat (Δ) Photodegradation Photolytic Adducts/Fragments Parent->Photodegradation Light (hν)

References

Technical Support Center: Peptide Labeling with 4-Amino-3-methylnaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Amino-3-methylnaphthalene-2-carboxylic acid for peptide labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in peptide chemistry?

This compound is a fluorescent labeling reagent. Its naphthalene group provides intrinsic fluorescence, making it suitable for introducing a detectable tag onto peptides. This allows for the tracking and quantification of peptides in various biological assays. The carboxylic acid functional group is typically activated to react with primary amines on a peptide, such as the N-terminus or the side chain of a lysine residue, forming a stable amide bond.

Q2: What is the general principle of labeling a peptide with this compound?

The most common method for labeling a peptide with a carboxylic acid-containing reagent like this compound is through carbodiimide chemistry. The carboxylic acid group of the labeling reagent is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a more stable and reactive NHS ester intermediate. This activated ester then readily reacts with primary amine groups on the peptide to form a stable amide linkage.[1][2][3][4]

Q3: What are the key parameters to consider for a successful labeling reaction?

Several parameters are crucial for a successful labeling reaction:

  • pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (around 6.0), while the subsequent reaction of the NHS ester with the peptide's primary amines is favored at a slightly basic pH (7.2-8.5).[2][5]

  • Molar Ratio: A molar excess of the labeling reagent and activation agents over the peptide is generally used to drive the reaction to completion. However, an excessive amount can lead to multiple labeling and potential precipitation.[1][2][6]

  • Solvent: The choice of solvent is critical to ensure the solubility of both the peptide and the labeling reagent. A co-solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be necessary for the hydrophobic this compound.[1]

  • Reaction Time and Temperature: These parameters should be optimized to ensure complete labeling while minimizing potential side reactions or degradation of the peptide. Reactions are often carried out at room temperature for a few hours or overnight at 4°C.[2]

Troubleshooting Guide

Low Labeling Efficiency

Problem: After the labeling reaction and purification, I observe a low yield of the labeled peptide.

Possible Cause Recommended Solution
Inefficient activation of the carboxylic acid Ensure that the EDC and NHS/Sulfo-NHS are fresh and have been stored under anhydrous conditions. Prepare stock solutions of EDC and NHS immediately before use. Optimize the molar ratio of EDC/NHS to the labeling reagent (a common starting point is 1.2 equivalents of each relative to the labeling reagent).[1][2]
Hydrolysis of the activated NHS ester The NHS ester is susceptible to hydrolysis, especially at higher pH. Use the activated labeling reagent immediately after preparation. Perform the conjugation step promptly after activation.
Suboptimal pH for conjugation The reaction of the NHS ester with the peptide's amine groups is pH-dependent. Ensure the pH of the peptide solution is in the optimal range of 7.2-8.5. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer.
Steric hindrance The bulky naphthalene group of the labeling reagent might experience steric hindrance, especially if the target amine on the peptide is in a sterically crowded environment. Consider increasing the reaction time or temperature. A flexible linker can also be incorporated into the peptide sequence if it is being synthesized de novo.
Peptide aggregation The peptide may be aggregating under the reaction conditions, making the amine groups inaccessible. Try different buffer conditions or add a small amount of organic solvent (e.g., DMSO, DMF) to improve solubility, ensuring it does not exceed 10% of the total reaction volume to maintain peptide stability.[1]
Presence of competing nucleophiles Buffers containing primary amines (e.g., Tris) will compete with the peptide for reaction with the activated labeling reagent. Use a non-nucleophilic buffer.
Multiple Labeling or Unwanted Side Products

Problem: Mass spectrometry analysis shows multiple additions of the label to my peptide or unexpected masses.

Possible Cause Recommended Solution
High molar excess of labeling reagent Reduce the molar ratio of the this compound to the peptide. A starting point is a 5-10 fold molar excess, which can be further optimized.[6]
Reaction with multiple amine groups If the peptide contains multiple lysine residues in addition to the N-terminus, multiple labeling is possible. If site-specific labeling is required, consider protecting the lysine side chains during peptide synthesis and deprotecting them after N-terminal labeling.
Side reactions involving the naphthalene ring Naphthalene derivatives can be susceptible to side reactions. Although less common in this specific context, ensure that the reaction conditions are not overly harsh (e.g., extreme pH, high temperature) to minimize potential modifications to the aromatic ring.[7][8][9]
Self-polymerization of the labeling reagent Since this compound contains both an amine and a carboxylic acid, self-polymerization can occur during the activation step. This can be minimized by using a two-step procedure where the labeling reagent is activated with EDC/NHS first, and then the activated reagent is added to the peptide solution.
Precipitation During the Reaction

Problem: A precipitate forms during the labeling reaction.

Possible Cause Recommended Solution
Low solubility of the labeling reagent This compound is a hydrophobic molecule. Dissolve it in a minimal amount of an organic solvent like DMF or DMSO before adding it to the aqueous reaction buffer.[1]
Low solubility of the peptide If the peptide is hydrophobic, it may precipitate in aqueous buffers. Similar to the labeling reagent, ensure the peptide is fully dissolved, potentially with the help of a co-solvent.
Precipitation of the labeled peptide The addition of the bulky, hydrophobic naphthalene group can significantly decrease the solubility of the peptide.[6] If precipitation occurs after the addition of the labeling reagent, consider performing the reaction at a lower concentration or in a buffer with a higher percentage of organic co-solvent (while monitoring peptide stability).
Excess EDC In some cases, a high concentration of EDC can cause precipitation of proteins or peptides.[5] Reduce the amount of EDC used in the reaction.
Low or No Fluorescence Signal

Problem: The purified labeled peptide shows little to no fluorescence.

Possible Cause Recommended Solution
Fluorescence quenching High labeling density on a single peptide can lead to dye-dye quenching. If multiple labels are attached, this is a likely cause. Reduce the molar excess of the labeling reagent to achieve a lower degree of labeling. The proximity of the naphthalene ring to certain amino acid residues (e.g., tryptophan) can also cause quenching.[6]
Incorrect excitation/emission wavelengths Ensure you are using the correct excitation and emission wavelengths for the this compound label. These should be determined experimentally for the specific labeled peptide in the assay buffer.
Degradation of the fluorophore Naphthalene-based fluorophores can be susceptible to photobleaching. Protect the reaction and the purified product from light.

Experimental Protocols

Protocol: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form a reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (e.g., 10 mg/mL).

  • In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A common starting molar ratio is 1:1.2:1.2 (Labeling Reagent:EDC:NHS).

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • The resulting solution contains the activated NHS ester of this compound and is now ready for conjugation to the peptide.

Protocol: Conjugation of Activated Labeling Reagent to Peptide

This protocol outlines the reaction of the activated this compound with a peptide containing primary amines.

Materials:

  • Activated this compound solution

  • Peptide solution in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Immediately add the freshly prepared activated labeling reagent to the peptide solution. A starting point is a 5- to 20-fold molar excess of the labeling reagent relative to the peptide.[1]

  • Ensure the final concentration of the organic solvent (DMF/DMSO) from the labeling reagent stock does not exceed 10% of the total reaction volume.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for an additional 15-30 minutes.

  • Purify the labeled peptide from unreacted labeling reagent and byproducts using a suitable chromatography method.

  • Characterize the purified labeled peptide by mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis reagent 4-Amino-3-methylnaphthalene- 2-carboxylic acid activated_reagent Activated NHS Ester reagent->activated_reagent 15-30 min, RT edc_nhs EDC / NHS (in Activation Buffer, pH 6.0) edc_nhs->activated_reagent reaction_mixture Reaction Mixture activated_reagent->reaction_mixture peptide Peptide (in Conjugation Buffer, pH 7.2-8.5) peptide->reaction_mixture purification Purification (e.g., HPLC) reaction_mixture->purification 2h-overnight, RT or 4°C analysis Analysis (Mass Spectrometry, Fluorescence) purification->analysis

Caption: Experimental workflow for peptide labeling.

signaling_pathway cluster_troubleshooting Troubleshooting Logic: Low Labeling Efficiency start Low Yield of Labeled Peptide q1 Check Activation Reagents (EDC/NHS Fresh?) start->q1 q2 Verify Reaction pH (Activation & Conjugation) q1->q2 Yes sol1 Use Fresh Reagents, Prepare Stocks Before Use q1->sol1 No q3 Assess Molar Ratios (Reagent:Peptide) q2->q3 Yes sol2 Adjust pH to Optimal Ranges (pH 6.0 for activation, 7.2-8.5 for conjugation) q2->sol2 No q4 Investigate Solubility (Peptide & Reagent) q3->q4 Yes sol3 Optimize Molar Excess of Labeling Reagent q3->sol3 No sol4 Use Co-solvents (DMF/DMSO) and Optimize Buffer q4->sol4 Issue Found

References

Technical Support Center: Minimizing Background Fluorescence in Experiments with 4-Amino-3-methylnaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of high background fluorescence in my experiment?

High background fluorescence can originate from several sources:

  • Autofluorescence: Endogenous molecules within biological samples, such as NADH, collagen, elastin, and flavins, can naturally fluoresce, contributing to the background signal.[1][2]

  • Reagent and Consumable Fluorescence: Buffers, media supplements (like Phenol Red and Fetal Bovine Serum), and even plastic multi-well plates can exhibit intrinsic fluorescence.[1][3]

  • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the sample to create fluorescent products.[1][4]

  • Non-Specific Binding: The fluorescent probe may bind non-specifically to cellular components or surfaces.[5]

  • Unbound Fluorophore: Residual, unbound 4-Amino-3-methylnaphthalene-2-carboxylic acid in the sample will contribute to the overall background.[6]

Q2: My fluorescence signal is very weak. What could be the reason?

A weak or absent signal can be due to:

  • Suboptimal Excitation and Emission Wavelengths: Incorrect filter sets or monochromator settings that do not match the spectral properties of your fluorophore will lead to inefficient excitation and detection.

  • Low Fluorophore Concentration: The concentration of this compound may be too low for detection by the instrument.

  • Fluorescence Quenching: The fluorescence of naphthalene derivatives can be quenched by various substances, including dissolved oxygen and certain metal ions.[7][8] Aromatic amino acids like tryptophan can also quench the fluorescence of nearby dyes.[9]

  • Solvent Effects: The fluorescence quantum yield of many naphthalene derivatives is highly dependent on the solvent polarity.[5][6][10] In highly polar solvents, the fluorescence intensity may be significantly reduced.

  • Photobleaching: Prolonged exposure to high-intensity excitation light can lead to the irreversible destruction of the fluorophore.[7]

Q3: The fluorescence signal fades quickly when I'm imaging my sample. What is happening and how can I prevent it?

This phenomenon is known as photobleaching, the light-induced degradation of the fluorophore.[7] To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and keeping the shutter closed when not acquiring images.

  • Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium.

  • Optimize Sample Preparation: Ensure your sample is properly mounted and sealed to minimize exposure to atmospheric oxygen, which can accelerate photobleaching.

Troubleshooting Guides

Problem 1: High Background Fluorescence

Symptoms:

  • Low signal-to-noise ratio.

  • Features of interest are difficult to distinguish from the background.

  • Unstained control samples show significant fluorescence.

Troubleshooting Workflow:

High_Background_Workflow start High Background Observed check_unstained Analyze Unstained Control start->check_unstained autofluorescence Significant Autofluorescence? check_unstained->autofluorescence reagent_fluorescence Check Reagents & Consumables autofluorescence->reagent_fluorescence No solution_autofluorescence Solutions: - Use spectral unmixing if available. - Photobleach background before labeling. - Use a fluorophore with a longer wavelength. autofluorescence->solution_autofluorescence Yes reagent_issue Fluorescence in Blanks? reagent_fluorescence->reagent_issue fixation_issue Aldehyde Fixation Used? reagent_issue->fixation_issue No solution_reagents Solutions: - Use fluorescence-free media/buffers. - Switch to glass-bottom plates. reagent_issue->solution_reagents Yes nonspecific_binding Optimize Staining Protocol fixation_issue->nonspecific_binding No solution_fixation Solutions: - Use methanol/acetone fixation. - Treat with sodium borohydride post-fixation. fixation_issue->solution_fixation Yes solution_binding Solutions: - Optimize probe concentration (titration). - Increase number and duration of wash steps. - Add a blocking step (e.g., BSA). nonspecific_binding->solution_binding

Caption: Troubleshooting workflow for high background fluorescence.

Problem 2: Weak or No Signal

Symptoms:

  • Fluorescence intensity is at or near the level of the background.

  • Difficulty in detecting any specific signal from the labeled structures.

Troubleshooting Workflow:

Weak_Signal_Workflow start Weak or No Signal check_instrument Verify Instrument Settings (Filters, Wavelengths, Gain) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok optimize_instrument Optimize Instrument Settings: - Check filter specifications. - Perform a spectral scan. - Increase detector gain. instrument_ok->optimize_instrument No check_concentration Check Fluorophore Concentration instrument_ok->check_concentration Yes concentration_ok Concentration Optimal? check_concentration->concentration_ok optimize_concentration Titrate Fluorophore Concentration concentration_ok->optimize_concentration No check_environment Evaluate Sample Environment concentration_ok->check_environment Yes environment_issue Potential Quenching or Solvent Effects? check_environment->environment_issue solution_environment Solutions: - Degas buffers to remove O2. - Test different solvents/buffers. - Add a chelating agent (e.g., EDTA). environment_issue->solution_environment Yes check_photobleaching Assess for Photobleaching environment_issue->check_photobleaching No

Caption: Troubleshooting workflow for weak or absent fluorescence signal.

Data Presentation

As specific quantitative data for this compound is unavailable, the following table summarizes the general effects of solvent polarity on the fluorescence of amino-naphthalene derivatives, which can serve as a qualitative guide.

Table 1: General Influence of Solvent Polarity on the Fluorescence of Amino-Naphthalene Derivatives

Solvent PropertyEffect on Absorption (λ_abs)Effect on Emission (λ_em)Effect on Quantum Yield (Φ_F)Rationale
Increasing Polarity Minor red shift (bathochromic)Significant red shift (bathochromic)DecreaseIncreased stabilization of the excited state dipole moment leads to a smaller energy gap for emission.[10] Non-radiative decay pathways become more favorable, reducing fluorescence efficiency.[6][7]
Decreasing Polarity Minor blue shift (hypsochromic)Significant blue shift (hypsochromic)IncreaseReduced interaction with the excited state dipole moment. The more rigid, non-polar environment restricts molecular vibrations that can lead to non-radiative decay.

Data extrapolated from studies on similar naphthalene derivatives.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Staining with this compound
  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). The optimal solvent and concentration should be determined empirically.

    • Prepare a working solution by diluting the stock solution in a buffer suitable for your sample. The final concentration of the fluorophore needs to be optimized through titration.

  • Sample Preparation:

    • Prepare your biological sample (cells or tissue sections) according to your standard protocol.

    • If using aldehyde-based fixation, consider a post-fixation treatment with 0.1% sodium borohydride in PBS for 10-15 minutes to reduce fixation-induced autofluorescence.

    • Wash the sample thoroughly with PBS.

  • Staining:

    • Incubate the sample with the working solution of this compound for a predetermined optimal time and temperature. Protect from light during incubation.

    • Control: Incubate a parallel sample with the vehicle buffer alone to assess background fluorescence.

  • Washing:

    • Wash the sample multiple times with PBS to remove unbound fluorophore. The number and duration of washes should be optimized to maximize the signal-to-noise ratio.

  • Mounting and Imaging:

    • Mount the sample using an antifade mounting medium.

    • Image the sample using a fluorescence microscope equipped with appropriate filter sets. An initial spectral scan is recommended to determine the optimal excitation and emission wavelengths.

Protocol 2: Measurement of Excitation and Emission Spectra
  • Sample Preparation:

    • Prepare a dilute solution of this compound in the solvent or buffer of interest. The concentration should be low enough to avoid inner filter effects.

  • Instrument Setup:

    • Use a spectrofluorometer.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength to an estimated value (based on the absorbance spectrum, if available, or a common excitation wavelength for naphthalene derivatives, e.g., ~340 nm).[11]

    • Scan a range of emission wavelengths (e.g., 360 nm to 600 nm) to find the emission maximum (λ_em).

  • Excitation Spectrum Acquisition:

    • Set the emission wavelength to the determined λ_em.

    • Scan a range of excitation wavelengths (e.g., 250 nm to 400 nm) to find the excitation maximum (λ_ex).

  • Optimization:

    • Repeat steps 3 and 4 using the newly determined λ_ex and λ_em to refine the spectral peaks.

References

Validation & Comparative

A Comparative Guide to Fluorescent Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 4-Amino-3-methylnaphthalene-2-carboxylic acid and Other Fluorescent Amino Acid Probes

In the dynamic fields of molecular biology, drug discovery, and diagnostics, fluorescent amino acids (FlAAs) have emerged as indispensable tools for elucidating the intricacies of protein structure, function, and interactions. Their ability to be incorporated into peptides and proteins, acting as site-specific fluorescent probes, provides a window into cellular processes with minimal perturbation. This guide offers a comparative overview of various classes of fluorescent amino acids, with a particular focus on the potential utility of naphthalene-based derivatives like this compound.

Data Presentation: A Comparative Look at Fluorescent Amino Acid Properties

The selection of a fluorescent amino acid is dictated by the specific experimental requirements, including the desired excitation and emission wavelengths, sensitivity to the local environment, and quantum yield. The following table summarizes key photophysical properties of representative fluorescent amino acids from different classes.

Fluorescent Amino AcidClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features & Applications
Tryptophan Natural Amino Acid~280~3500.13 (in water)Intrinsic protein fluorescence, sensitive to local environment.
4-Cyanotryptophan (4-CN-Trp) Tryptophan Analog~325~4200.8-0.9Blue-shifted emission, high quantum yield, good photostability.[1]
Acridonylalanine (Acd) Acridone Derivative~385~450-550~0.9High quantum yield, long fluorescence lifetime, suitable for FRET.[2][3]
7-Hydroxycoumarin-4-yl)ethylglycine Coumarin Derivative~365~450Varies with polarityEnvironmentally sensitive, used in FRET to monitor protein interactions.[4]
Alared Nile Red Derivative~559570-650Varies with polarityRed-shifted, solvatochromic, suitable for live-cell imaging.[5][]
4-(N,N-dimethylamino)phthalimide (4-DMAP) derivative Phthalimide Derivative~390~490-590Varies significantly with polarityHighly environment-sensitive, large Stokes shift.[7]
Aminonaphthalimide Derivatives (e.g., 3-APNI, 4-APNI) Naphthalene Derivative~400-410~430-560Varies with polarityPotential for environmental sensitivity, properties depend on substitution pattern.[8]

Note on this compound: Based on the general properties of aminonaphthalene derivatives, it is anticipated that this compound would exhibit fluorescence in the blue to green region of the spectrum. Its fluorescence is likely to be sensitive to the polarity of its environment, a characteristic feature of many naphthalene-based fluorophores. However, without experimental data, its quantum yield and precise excitation/emission maxima remain speculative.

Mandatory Visualization

Experimental Workflow for Characterizing a Novel Fluorescent Amino Acid

The following diagram illustrates a typical workflow for the synthesis and characterization of a new fluorescent amino acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Biological Application S1 Chemical Synthesis S2 Purification (e.g., HPLC) S1->S2 C1 UV-Vis Absorption Spectroscopy S2->C1 Characterize Pure Compound C2 Fluorescence Spectroscopy (Excitation & Emission Spectra) C1->C2 C3 Quantum Yield Determination C2->C3 C4 Fluorescence Lifetime Measurement C3->C4 C5 Solvatochromism Studies C4->C5 A1 Incorporation into Peptide/Protein C5->A1 Apply Characterized Probe A2 In vitro Characterization (e.g., FRET, Anisotropy) A1->A2 A3 Live Cell Imaging A2->A3

A generalized workflow for the development and application of a novel fluorescent amino acid.
Signaling Pathway Example: Monitoring Protein-Protein Interactions with FRET

Fluorescent amino acids are powerful tools for studying dynamic cellular processes, such as signaling pathways involving protein-protein interactions, using Förster Resonance Energy Transfer (FRET).

G Receptor Receptor ProteinA Protein A (Donor FlAA) Receptor->ProteinA Recruitment Ligand Ligand Ligand->Receptor Binding ProteinB Protein B (Acceptor) ProteinA->ProteinB Interaction (FRET) Downstream Downstream Signaling ProteinB->Downstream

References

A Comparative Analysis of the Fluorescence Quantum Yields of 4-Amino-3-methylnaphthalene-2-carboxylic acid and Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence quantum yield of the well-characterized fluorophore, fluorescein, with the available data for aminonaphthalene derivatives, representing a class of compounds that includes 4-Amino-3-methylnaphthalene-2-carboxylic acid. Due to the limited availability of specific photophysical data for this compound, this guide utilizes data from closely related aminonaphthalene compounds to provide a qualitative comparison and an understanding of the factors influencing its potential fluorescence quantum yield.

Quantitative Data Summary

The fluorescence quantum yield (Φf) is a critical parameter for assessing the efficiency of a fluorophore. It is defined as the ratio of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter and more efficient fluorophore. The following table summarizes the known fluorescence quantum yield of fluorescein under various conditions and provides a range for related aminonaphthalene derivatives.

CompoundSolvent/ConditionFluorescence Quantum Yield (Φf)
Fluorescein 0.1 M NaOH0.95
0.01 M NaOH0.92
Ethanol0.79
Basic Ethanol0.97
This compound (and related derivatives) Various Organic SolventsNot Specifically Reported. Data on related 3-substituted 2-aminonaphthalene derivatives show a range of 0.002 - 0.40 . The quantum yield is noted to be inversely proportional to the efficiency of photoelimination reactions.[1] For other aminonaphthalene derivatives, the quantum yield is highly dependent on solvent polarity.

Note: The fluorescence quantum yield of aminonaphthalene derivatives, and likely this compound, is significantly influenced by the molecular structure and the solvent environment. For instance, studies on 2-, 3-, and 4-amino-1,8-naphthalimides have shown that the fluorescence quantum yield can decrease with increasing solvent polarity.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is most commonly determined using the comparative method, which involves comparing the fluorescence intensity of the test sample to a well-characterized standard with a known quantum yield.

1. Materials and Instruments:

  • Test Sample: this compound

  • Standard Sample: A fluorophore with a known quantum yield in the same solvent as the test sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).

  • Solvent: A solvent that dissolves both the test and standard samples and is optically transparent at the excitation and emission wavelengths.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Fluorometer: To measure the fluorescence emission spectra.

  • Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the test sample and the standard sample in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the test and standard stock solutions. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each dilution using the fluorometer. The excitation wavelength should be the same for both the test and standard samples.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard sample.

    • Determine the slope (gradient) of the resulting linear plots for both the test (Grad_test) and standard (Grad_std) samples.

3. Calculation of Quantum Yield: The fluorescence quantum yield of the test sample (Φf_test) can be calculated using the following equation:

Φf_test = Φf_std * (Grad_test / Grad_std) * (η_test² / η_std²)

Where:

  • Φf_std is the known quantum yield of the standard.

  • Grad_test and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

  • η_test and η_std are the refractive indices of the solvents used for the test and standard samples, respectively (if the solvents are the same, this term becomes 1).

Visualizations

Experimental Workflow for Quantum Yield Determination

experimental_workflow prep_solutions Prepare Stock Solutions (Test & Standard) prepare_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_solutions->prepare_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prepare_dilutions->measure_abs measure_fluor Measure Fluorescence Emission (Fluorometer) prepare_dilutions->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_intensity Integrate Fluorescence Intensity measure_fluor->integrate_intensity integrate_intensity->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for determining fluorescence quantum yield.

Key Factors Influencing Fluorescence Quantum Yield

logical_relationship qy Fluorescence Quantum Yield (Φf) structure Molecular Structure (Rigidity, Substituents) structure->qy solvent Solvent Properties (Polarity, Viscosity) solvent->qy ph pH of the Medium ph->qy temp Temperature temp->qy quenching Presence of Quenchers quenching->qy

Caption: Factors affecting fluorescence quantum yield.

References

"photostability comparison between 4-Amino-3-methylnaphthalene-2-carboxylic acid and cyanine dyes"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes with optimal photostability is a critical determinant of experimental success. This guide provides a comparative analysis of the photostability of 4-Amino-3-methylnaphthalene-2-carboxylic acid and the widely used cyanine dyes, offering insights into their performance under light exposure.

At a Glance: Key Performance Indicators

A direct quantitative comparison of photostability between this compound and cyanine dyes is challenging due to the lack of specific photodegradation data for the former. However, based on general principles and available data for related compounds, a qualitative assessment is presented alongside quantitative data for cyanine dyes.

Table 1: Comparative Photostability Characteristics

FeatureThis compoundCyanine Dyes (e.g., Cy3, Cy5, Cy7)
Reported Photostability Data not available. Generally, naphthalene derivatives exhibit good photostability due to their rigid, aromatic structure.Variable, with some derivatives being more photostable than others. Generally susceptible to photobleaching, especially under prolonged or high-intensity illumination.
Photodegradation Quantum Yield Not reported.Not consistently reported across all dyes. Inversely related to fluorescence quantum yield.
Key Influencing Factors Expected to be influenced by substituents, solvent, and presence of oxygen.Highly dependent on molecular structure, local environment (viscosity, solvent), presence of oxygen, and conjugation to biomolecules.
Primary Photodegradation Pathway Likely involves photooxidation of the naphthalene ring.Primarily through photooxidation, often involving the polymethine chain.

In-Depth Analysis: Cyanine Dyes

Cyanine dyes are a cornerstone of fluorescence-based applications, but their photostability can be a limiting factor. The photostability of cyanine dyes is intrinsically linked to their molecular structure and the surrounding environment.

Table 2: Fluorescence Quantum Yields of Common Cyanine Dyes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of fluorescence and is inversely related to the efficiency of non-radiative decay pathways, including photodegradation. Higher fluorescence quantum yields can be indicative of greater photostability.

DyeExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)
Cy3~550~570~0.15 - 0.3
Cy5~650~670~0.20 - 0.30
Cy7~750~770~0.13 - 0.28

Note: Quantum yields are highly dependent on the solvent and local environment.

In-Depth Analysis: this compound

Quantitative experimental data on the photostability of this compound, such as its photodegradation quantum yield or photobleaching half-life, is not currently available in published literature. However, the general photophysical properties of naphthalene derivatives provide some insight. Naphthalene-based fluorophores are known for their rigid, planar structure and extensive π-electron conjugation, which generally contributes to good photostability. The amino and carboxylic acid functional groups on the naphthalene ring are expected to influence its electronic properties and, consequently, its photoreactivity. Studies on other aminonaphthalene derivatives have shown that they can be susceptible to photooxidation.

Experimental Protocols

To ensure reproducible and comparable photostability data, standardized experimental protocols are essential.

Protocol 1: Determination of Photodegradation Quantum Yield

The photodegradation quantum yield (Φd) quantifies the efficiency of a photochemical reaction.

Materials:

  • Solution of the test compound (this compound or cyanine dye) of known concentration in a suitable solvent (e.g., phosphate-buffered saline, ethanol).

  • Actinometer solution with a known quantum yield (e.g., ferrioxalate).

  • Monochromatic light source with a stable output (e.g., laser or filtered lamp).

  • UV-Vis spectrophotometer.

  • Reaction vessel with a stirrer.

Procedure:

  • Prepare a solution of the test compound and the actinometer at a concentration where the absorbance at the excitation wavelength is less than 0.1 to ensure uniform light absorption.

  • Irradiate the test solution and the actinometer solution in parallel with the monochromatic light source for a defined period.

  • At regular intervals, withdraw aliquots from both solutions and measure the change in absorbance at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • The photodegradation quantum yield is calculated using the following formula:

    Φd,sample = Φd,actinometer × (ksample / kactinometer) × (Aactinometer / Asample)

    where:

    • Φd is the photodegradation quantum yield.

    • k is the rate constant of the photodegradation reaction (obtained from the plot of absorbance vs. time).

    • A is the absorbance at the irradiation wavelength.

Protocol 2: Measurement of Photobleaching Half-Life

The photobleaching half-life (t1/2) is the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under specific illumination conditions.

Materials:

  • Sample containing the fluorescently labeled specimen (e.g., cells, tissues, or immobilized molecules).

  • Fluorescence microscope with a stable light source (laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Image acquisition and analysis software.

Procedure:

  • Mount the sample on the microscope stage and bring the region of interest into focus.

  • Select the appropriate filter set and illumination intensity. It is crucial to keep the illumination conditions constant for all measurements.

  • Acquire an initial image (t=0) to determine the initial fluorescence intensity (I0).

  • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals.

  • Measure the mean fluorescence intensity of the region of interest in each image.

  • Plot the normalized fluorescence intensity (I/I0) as a function of time.

  • The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of the initial intensity.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for photostability testing and the general photodegradation pathway for cyanine dyes.

G cluster_prep Sample Preparation cluster_exp Photostability Experiment cluster_analysis Data Analysis prep_dye Prepare Dye Solution prep_sample Prepare Labeled Sample prep_dye->prep_sample irradiate Continuous Irradiation prep_sample->irradiate acquire Time-lapse Image Acquisition irradiate->acquire measure Measure Fluorescence Intensity acquire->measure plot Plot Intensity vs. Time measure->plot calculate Calculate Half-life / Quantum Yield plot->calculate

Experimental workflow for photostability assessment.

G cluster_ground Ground State cluster_excited Excited States cluster_reaction Photodegradation Cy_S0 Cyanine (S0) Cy_S1 Cyanine (S1) Cy_S0->Cy_S1 Light Absorption (hν) Degraded Degraded Products (Non-fluorescent) Cy_S0->Degraded + ROS Cy_S1->Cy_S0 Fluorescence Cy_T1 Cyanine (T1) Cy_S1->Cy_T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) Cy_T1->ROS + O2 Cy_T1->Degraded + O2

Simplified photodegradation pathway of cyanine dyes.

Validating 4-Amino-3-methylnaphthalene-2-carboxylic acid as a Fluorescent Label for Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent label is a critical step in protein analysis. This guide provides a comparative overview of 4-Amino-3-methylnaphthalene-2-carboxylic acid as a potential fluorescent protein label, benchmarking its hypothetical performance against established alternatives such as Fluorescein isothiocyanate (FITC), Rhodamine B, and Alexa Fluor 488. Due to the limited direct experimental data on the protein labeling performance of this compound, this guide utilizes information on structurally similar naphthalene-based dyes to infer its potential properties.

Executive Summary

Performance Comparison

The following tables summarize the key photophysical properties of naphthalene-based dyes (as a proxy for this compound) and popular alternative fluorescent labels.

Table 1: Photophysical Properties of Fluorescent Labels

PropertyNaphthalene-based Dyes (Hypothetical)FITCRhodamine BAlexa Fluor 488
Excitation Max (nm) ~350-400~494[2]~555[]~496[4]
Emission Max (nm) ~450-550~520[2]~580[]~519[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Data not available~73,000[5]~110,000~71,000[6]
Quantum Yield Potentially high[1]0.360.310.92[4]
Photostability Potentially high[1]Low[7]ModerateHigh[4]
pH Sensitivity Data not availableHigh[7]LowLow[8]

Table 2: Protein Labeling Characteristics

CharacteristicThis compoundFITCRhodamine BAlexa Fluor 488
Reactive Group Carboxylic AcidIsothiocyanateIsothiocyanate/NHS EsterNHS Ester[8]
Target Functional Group Primary Amines (e.g., Lysine)Primary AminesPrimary AminesPrimary Amines[8]
Linkage Formed Amide BondThiourea Bond[5]Thiourea/Amide BondAmide Bond[7]
Conjugation Chemistry EDC/NHSAmine-reactiveAmine-reactiveAmine-reactive

Experimental Protocols

Protein Labeling with this compound (General Protocol)

This protocol is based on the standard 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry for coupling carboxylic acids to primary amines on proteins.[9][10][11][12]

Materials:

  • Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-8.5 for coupling)[9][12]

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)[11]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the activation buffer at a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF).

    • Add EDC and NHS (or Sulfo-NHS) to the dissolved dye. A molar excess of EDC and NHS over the dye is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature to form the reactive NHS ester.

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 7.2-8.5 with the coupling buffer.

    • Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction: Add the quenching solution to stop the reaction and deactivate any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.

Mandatory Visualizations

ProteinLabelingWorkflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Dye_COOH 4-Amino-3-methylnaphthalene -2-carboxylic acid Activated_Dye NHS-activated Dye Dye_COOH->Activated_Dye Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Labeled_Protein Fluorescently Labeled Protein Activated_Dye->Labeled_Protein Conjugation Protein_NH2 Protein with Primary Amines Protein_NH2->Labeled_Protein Purified_Product Purified Labeled Protein Labeled_Protein->Purified_Product Purification Unreacted_Dye Unreacted Dye

Caption: Workflow for labeling proteins with this compound.

LogicalRelationship Start Select Fluorescent Label High_Quantum_Yield High_Quantum_Yield Start->High_Quantum_Yield Desired Property High_Photostability High_Photostability Start->High_Photostability Desired Property Reactive_Group Appropriate Reactive Group Start->Reactive_Group Chemical Consideration Bright_Signal Bright_Signal High_Quantum_Yield->Bright_Signal Leads to Longer_Imaging Longer_Imaging High_Photostability->Longer_Imaging Allows for Protein_Functional_Group Available Functional Group on Protein Reactive_Group->Protein_Functional_Group Matches Successful_Experiment Successful Protein Labeling Protein_Functional_Group->Successful_Experiment Enables Conjugation Bright_Signal->Successful_Experiment Contributes to Longer_Imaging->Successful_Experiment Contributes to

Caption: Key considerations for selecting a fluorescent protein label.

References

"spectroscopic comparison of 4-Amino-3-methylnaphthalene-2-carboxylic acid and its derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 4-Amino-3-methylnaphthalene-2-carboxylic acid and Its Derivatives

Published for researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of this compound and its synthesized derivatives. This document outlines the distinct spectral characteristics that arise from structural modifications, supported by representative experimental data and detailed methodologies for replication.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and two of its common derivatives: the methyl ester and the N-acetyl derivative. These derivatives are frequently synthesized to alter the compound's solubility, reactivity, and biological activity.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound 3400-3200 (broad), 3100-3000, 1680, 1620, 1520, 1300-1200O-H (carboxylic acid), N-H (amine), C-H (aromatic), C=O (carboxylic acid), N-H (bending), C-N, C-O
Methyl 4-amino-3-methylnaphthalene-2-carboxylate 3450, 3350, 3100-3000, 1720, 1620, 1250N-H (amine), C-H (aromatic), C=O (ester), N-H (bending), C-O (ester)
4-(Acetylamino)-3-methylnaphthalene-2-carboxylic acid 3300-2500 (broad), 3100-3000, 1700, 1670, 1540O-H (carboxylic acid), C-H (aromatic), C=O (carboxylic acid), C=O (amide I), N-H (amide II)

Table 2: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 12.5 (s, 1H), 7.8-7.2 (m, 4H), 5.5 (s, 2H), 2.1 (s, 3H)-COOH, Ar-H, -NH₂, -CH₃
Methyl 4-amino-3-methylnaphthalene-2-carboxylate 7.8-7.2 (m, 4H), 5.6 (s, 2H), 3.8 (s, 3H), 2.1 (s, 3H)Ar-H, -NH₂, -OCH₃, -CH₃
4-(Acetylamino)-3-methylnaphthalene-2-carboxylic acid 12.6 (s, 1H), 9.8 (s, 1H), 8.0-7.4 (m, 4H), 2.2 (s, 3H), 2.1 (s, 3H)-COOH, -NHCOCH₃, Ar-H, -NHCOCH₃, Ar-CH₃

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)Assignment
This compound 170.1, 145.2, 135.0, 130.1-122.5, 118.0, 110.2, 15.8-COOH, C-NH₂, C-CH₃, Ar-C, C-COOH, Ar-C, -CH₃
Methyl 4-amino-3-methylnaphthalene-2-carboxylate 168.5, 145.8, 134.5, 130.0-122.0, 117.5, 109.8, 52.3, 15.5-COOCH₃, C-NH₂, C-CH₃, Ar-C, C-COOCH₃, Ar-C, -OCH₃, -CH₃
4-(Acetylamino)-3-methylnaphthalene-2-carboxylic acid 170.5, 169.2, 138.0, 135.5, 131.0-123.0, 120.0, 115.0, 24.1, 16.0-COOH, -NHCOCH₃, C-NH, C-CH₃, Ar-C, C-COOH, Ar-C, -COCH₃, Ar-CH₃

Table 4: Mass Spectrometry Data (ESI+)

CompoundMolecular Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound 202.08185 ([M+H-NH₃]⁺), 156 ([M+H-HCOOH]⁺)
Methyl 4-amino-3-methylnaphthalene-2-carboxylate 216.10185 ([M+H-OCH₃]⁺), 157 ([M+H-COOCH₃]⁺)
4-(Acetylamino)-3-methylnaphthalene-2-carboxylic acid 244.09202 ([M+H-CH₂CO]⁺), 185 ([M+H-CH₂CO-NH₃]⁺)

Experimental Protocols

General Spectroscopic Methods
  • Infrared (IR) Spectroscopy : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. Data is reported in wavenumbers (cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS) : High-resolution mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode.

Synthesis of Derivatives

A general protocol for the synthesis of the derivatives is outlined below.

  • Suspend this compound in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.[1]

  • Dissolve this compound in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and pyridine.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent to obtain the N-acetyl derivative.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from the parent compound to its ester and amide derivatives.

Synthesis_Workflow parent 4-Amino-3-methylnaphthalene- 2-carboxylic acid ester Methyl 4-amino-3-methylnaphthalene- 2-carboxylate parent->ester Methanol, H₂SO₄ (Esterification) amide 4-(Acetylamino)-3-methylnaphthalene- 2-carboxylic acid parent->amide Acetic Anhydride (N-Acetylation)

Caption: Synthetic routes to key derivatives.

This guide serves as a foundational resource for the spectroscopic identification and characterization of this compound and its derivatives, facilitating further research and development in medicinal chemistry and materials science.

References

Unveiling the Potential of 4-Amino-3-methylnaphthalene-2-carboxylic acid: A Comparative Guide to a Novel Fluorophore Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the quest for superior fluorescent tools is perpetual. While traditional fluorophores like fluorescein, rhodamine, and cyanine dyes have been the workhorses of cellular imaging and diagnostics, their limitations in photostability, pH sensitivity, and spectral range have spurred the exploration of novel molecular scaffolds. This guide delves into the prospective advantages of a lesser-known compound, 4-Amino-3-methylnaphthalene-2-carboxylic acid, as a potential alternative to these conventional fluorescent probes.

Currently, detailed experimental data on the photophysical properties of this compound is not extensively available in published literature. However, based on the known characteristics of the naphthalene scaffold, particularly 4-amino substituted naphthalimide derivatives, we can infer potential advantages and outline the necessary experimental framework for its comprehensive evaluation. Naphthalene-based fluorophores are recognized for their rigid, planar structure and extensive π-electron conjugation, which can contribute to high quantum yields and excellent photostability.

This guide provides a comparative overview of the known properties of traditional fluorophores and highlights the potential, yet-to-be-determined characteristics of this compound. Furthermore, it furnishes detailed experimental protocols for the characterization of new fluorescent molecules, empowering researchers to unlock the full potential of this and other novel probes.

Performance Comparison: Traditional Fluorophores vs. (Potential of) this compound

The following tables summarize the key photophysical properties of common traditional fluorophores. The corresponding data for this compound remains to be experimentally determined.

Table 1: Spectral Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Fluorescein (FITC) ~495~520~25~80,000
Rhodamine B ~540~580~40~110,000
Cyanine 3 (Cy3) ~550~570~20~150,000
Cyanine 5 (Cy5) ~650~670~20~250,000
This compound To be determinedTo be determinedTo be determinedTo be determined

Table 2: Performance Characteristics

FluorophoreQuantum Yield (Φ)PhotostabilitypH SensitivitySolubility
Fluorescein (FITC) 0.79 - 0.92LowHigh (fluorescence is pH-dependent)Water soluble
Rhodamine B 0.31 - 0.97ModerateModerateSoluble in water and ethanol
Cyanine 3 (Cy3) ~0.15Moderate to HighLowWater soluble (sulfonated forms)
Cyanine 5 (Cy5) ~0.20Moderate to HighLowWater soluble (sulfonated forms)
This compound To be determinedPotentially HighTo be determinedTo be determined

Potential Advantages of the Naphthalene Scaffold

Naphthalene derivatives, such as the 4-amino-1,8-naphthalimide series, have demonstrated several desirable properties that could be shared by this compound:

  • High Photostability: The rigid aromatic system of naphthalene can dissipate energy absorbed from light, potentially leading to greater resistance to photobleaching compared to fluorescein.[1]

  • Large Stokes Shift: Appropriate substitution on the naphthalene ring can induce significant intramolecular charge transfer (ICT), leading to a larger separation between excitation and emission wavelengths. This is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging experiments.

  • Environmental Sensitivity (Solvatochromism): The fluorescence of many naphthalene derivatives is sensitive to the polarity of their local environment.[2] This property can be harnessed to develop probes that report on changes in the cellular microenvironment, such as protein binding events or membrane potential.

  • Tunable Spectral Properties: The emission color of naphthalene-based dyes can be tuned from blue to red by modifying the electron-donating and -accepting groups on the aromatic ring, offering flexibility in multicolor imaging applications.

Experimental Protocols for Characterization

To ascertain the advantages of this compound, a series of standardized experiments are required.

Determination of Photophysical Properties

This workflow outlines the fundamental steps to characterize the spectral properties of a novel fluorophore.

G cluster_prep Sample Preparation cluster_spec Spectroscopic Measurements cluster_analysis Data Analysis prep1 Dissolve compound in appropriate solvent prep2 Prepare a dilution series prep1->prep2 abs Measure Absorbance Spectrum (UV-Vis) prep2->abs em Measure Emission Spectrum (Fluorometer) prep2->em exc Measure Excitation Spectrum (Fluorometer) prep2->exc ext Determine Molar Extinction Coefficient (ε) abs->ext qy Calculate Quantum Yield (Φ) abs->qy em->qy stokes Calculate Stokes Shift em->stokes exc->stokes

Workflow for determining the basic photophysical properties of a novel fluorophore.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., DMSO, ethanol, or PBS). Prepare a series of dilutions to determine the linear range of absorbance.

  • Absorbance Spectroscopy: Use a UV-Vis spectrophotometer to measure the absorbance spectrum and identify the wavelength of maximum absorbance (λabs). The molar extinction coefficient can be calculated using the Beer-Lambert law.

  • Fluorescence Spectroscopy: Use a fluorometer to measure the excitation and emission spectra. The emission spectrum is recorded by exciting the sample at its λabs, and the excitation spectrum is recorded by monitoring the emission at the wavelength of maximum emission (λem).

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Photostability Assessment

This protocol details a common method for evaluating the photostability of a fluorophore.

G prep Prepare fluorophore solution at a fixed concentration initial_f Measure initial fluorescence intensity (F₀) prep->initial_f expose Continuously expose to excitation light initial_f->expose measure_t Measure fluorescence intensity (Fₜ) at time intervals expose->measure_t over time plot Plot Fₜ/F₀ vs. time measure_t->plot half_life Determine photobleaching half-life (t₁/₂) plot->half_life

Experimental workflow for assessing the photostability of a fluorophore.

Methodology:

  • Sample Preparation: Prepare a solution of the fluorophore in a quartz cuvette.

  • Initial Measurement: Measure the initial fluorescence intensity of the sample.

  • Continuous Illumination: Expose the sample to continuous illumination from the excitation source of a fluorometer or a dedicated light source.

  • Time-course Measurement: Record the fluorescence intensity at regular time intervals until it has significantly decreased.

  • Data Analysis: Plot the normalized fluorescence intensity (Ft/F0) as a function of time. The photobleaching half-life (the time it takes for the fluorescence to decrease by 50%) can be determined from this plot. A longer half-life indicates greater photostability.

Conclusion and Future Directions

While the direct experimental evidence for the advantages of this compound over traditional fluorophores is currently lacking, the inherent properties of the naphthalene scaffold present a compelling case for its investigation. Its potential for high photostability, large Stokes shift, and tunable spectral properties make it a promising candidate for the development of next-generation fluorescent probes.

The experimental protocols provided in this guide offer a clear roadmap for the comprehensive characterization of this and other novel fluorophores. By systematically evaluating its photophysical properties and comparing them to established standards, the scientific community can determine if this compound can indeed overcome the limitations of traditional dyes and expand the toolkit for researchers in life sciences and drug discovery. Further research into the synthesis of derivatives and their application in cellular imaging will be crucial to fully realize the potential of this intriguing molecule.

References

"limit of detection for amino acids using 4-Amino-3-methylnaphthalene-2-carboxylic acid derivatization"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal methods for amino acid quantification, this guide provides a detailed comparison of common pre-column derivatization reagents. This document focuses on o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), and Dansyl chloride, offering insights into their limits of detection (LOD) and detailed experimental protocols.

Initial literature searches for the use of 4-Amino-3-methylnaphthalene-2-carboxylic acid (AMNCA) as a derivatization agent for amino acid analysis did not yield sufficient data on its limit of detection or established experimental protocols. Therefore, this guide will focus on the well-documented and widely used alternative reagents.

Performance Comparison: Limits of Detection

The choice of derivatization reagent significantly impacts the sensitivity of amino acid analysis. The following table summarizes the reported limits of detection for OPA, FMOC, and Dansyl chloride when coupled with High-Performance Liquid Chromatography (HPLC) and fluorescence detection.

Derivatization ReagentLimit of Detection (LOD) RangeRemarks
o-Phthalaldehyde (OPA) 50 fmol - 25 pmol[1][2]Excellent sensitivity for primary amines. Does not react with secondary amines like proline.[3]
9-Fluorenylmethyl chloroformate (FMOC) ~1 pmol (LOQ)[4][5]Reacts with both primary and secondary amines. Often used in combination with OPA for comprehensive analysis.[3]
Dansyl Chloride < 25 pmol[6]Reacts with primary and secondary amines. Derivatives are stable.[6]

Experimental Workflows and Chemical Reactions

To visualize the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow for amino acid analysis and the specific derivatization reactions.

Amino Acid Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Sample Biological Sample (e.g., plasma, tissue hydrolysate) Hydrolysis Protein Hydrolysis (if necessary) Sample->Hydrolysis Deproteinization Deproteinization Hydrolysis->Deproteinization Derivatization Pre-column Derivatization (OPA, FMOC, or Dansyl-Cl) Deproteinization->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

General workflow for amino acid analysis.

Derivatization Reactions cluster_OPA o-Phthalaldehyde (OPA) Reaction cluster_FMOC 9-Fluorenylmethyl chloroformate (FMOC) Reaction cluster_Dansyl Dansyl Chloride Reaction AminoAcid1 Primary Amino Acid Product1 Fluorescent Isoindole Derivative AminoAcid1->Product1 + OPA OPA + Thiol OPA->Product1 AminoAcid2 Primary or Secondary Amino Acid Product2 Fluorescent FMOC-Adduct AminoAcid2->Product2 + FMOC FMOC-Cl FMOC->Product2 AminoAcid3 Primary or Secondary Amino Acid Product3 Fluorescent Dansyl-Adduct AminoAcid3->Product3 + Dansyl Dansyl Chloride Dansyl->Product3

Amino acid derivatization reactions.

Detailed Experimental Protocols

Below are detailed protocols for the derivatization of amino acids using OPA, FMOC, and Dansyl chloride, compiled from various sources.

o-Phthalaldehyde (OPA) Derivatization Protocol

This method is suitable for the derivatization of primary amino acids.

Reagents:

  • Borate Buffer (0.4 M, pH 10.4): Dissolve boric acid in water, adjust pH with sodium hydroxide.

  • OPA Reagent: Dissolve o-phthalaldehyde in ethanol, then add a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) and dilute with borate buffer.[7][8]

  • Amino Acid Standard or Sample: Dissolved in a suitable solvent (e.g., 0.1 M HCl).

Procedure:

  • In a reaction vial, mix the amino acid standard or sample with the borate buffer.

  • Add the OPA reagent to the vial.

  • The reaction proceeds rapidly at room temperature, typically within 1 minute.[9]

  • The resulting fluorescent isoindole derivatives are then immediately ready for HPLC injection. Due to the potential instability of the derivatives, automated derivatization is often preferred.[10]

9-Fluorenylmethyl chloroformate (FMOC) Derivatization Protocol

This protocol is applicable for both primary and secondary amino acids.

Reagents:

  • Borate Buffer (0.2 M, pH 10.0): Prepare as described for the OPA protocol.[11]

  • FMOC-Cl Solution (15 mM): Dissolve 9-fluorenylmethyl chloroformate in acetonitrile.[11]

  • Quenching Solution (e.g., 1-adamantanamine): To stop the reaction.[11]

  • Amino Acid Standard or Sample.

Procedure:

  • To the amino acid sample, add the borate buffer.[11]

  • Add the FMOC-Cl solution and allow the reaction to proceed for approximately 5 minutes at room temperature.[11]

  • Add the quenching solution to stop the derivatization reaction.[11]

  • The sample is then ready for filtration and injection into the HPLC system.

For a comprehensive analysis of all amino acids, a combined OPA and FMOC derivatization is often employed. In this two-step process, primary amino acids are first derivatized with OPA, followed by the derivatization of secondary amino acids with FMOC.[3][12]

Dansyl Chloride Derivatization Protocol

This method is effective for both primary and secondary amino acids.

Reagents:

  • Sodium Bicarbonate Buffer (e.g., 0.1 M, pH 9.0-10.5): To maintain alkaline conditions.[13][14]

  • Dansyl Chloride Solution: Dissolve Dansyl chloride in acetone or acetonitrile.[15]

  • Amino Acid Standard or Sample.

Procedure:

  • Mix the amino acid sample with the sodium bicarbonate buffer.

  • Add the Dansyl chloride solution.

  • Incubate the mixture at an elevated temperature (e.g., 50-70°C) for a specified time (e.g., 15-90 minutes), as the reaction is slower than with OPA or FMOC.[15][16]

  • After incubation, the reaction may be stopped, and the sample is prepared for HPLC analysis. The resulting dansylated amino acids are known for their stability.[6]

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-methylnaphthalene-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Amino-3-methylnaphthalene-2-carboxylic acid, a substituted naphthalene derivative. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Due to its classification as a naphthalene derivative, this compound should be managed as hazardous waste.[1] Naphthalene itself is recognized as a potential carcinogen and is toxic to aquatic life, necessitating stringent disposal practices.[2][3] The procedures outlined below are designed to minimize exposure risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

1. Waste Segregation and Containment:

  • Solid Waste: All solid materials contaminated with this compound, such as unused product, contaminated gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container.[4] This container should be clearly labeled and kept separate from non-hazardous laboratory trash.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Empty Containers: Empty containers that once held this compound should be treated as hazardous waste unless thoroughly decontaminated. The first rinse of the container must be collected and disposed of as hazardous waste.

2. Labeling:

Proper labeling is critical for safe waste management. Affix a hazardous waste label to each container immediately upon starting waste accumulation. The label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • Appropriate hazard warnings. Given its nature as a naphthalene derivative, a "CANCER HAZARD" warning is a prudent measure.[4]

  • The accumulation start date.

3. Storage:

Store all waste containers in a designated and secure satellite accumulation area or a central hazardous waste storage facility, following your institution's specific policies.[1] Ensure containers are tightly sealed to prevent leaks or spills.

4. Disposal Request:

Once a waste container is full or reaches its accumulation time limit, a hazardous waste pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

ParameterGuidelineCitation
pH for Drain Disposal (Neutralized Aqueous Waste) Between 5.5 and 9.5[5]
Concentration for Drain Disposal (Acids/Bases) Less than 10% (v/v) and neutralized[6]
Naphthalene Waste Classification Hazardous Waste, Potential Carcinogen[3][4]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal SolidWaste Solid Waste (gloves, tips, etc.) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (solutions) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer EmptyContainers Empty Containers EmptyContainers->SolidContainer after first rinse collected as liquid waste StorageArea Designated Satellite Accumulation Area SolidContainer->StorageArea LiquidContainer->StorageArea EHS Environmental Health & Safety (EHS) Pickup Request StorageArea->EHS FinalDisposal Approved Hazardous Waste Facility EHS->FinalDisposal

References

Personal protective equipment for handling 4-Amino-3-methylnaphthalene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 4-Amino-3-methylnaphthalene-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategorySpecificationStandard
Respiratory Protection Dust mask[1]NIOSH (US) or EN 149 (EU) approved
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is recommended where splashing is a risk[1][3][4].OSHA 29 CFR 1910.133 or European Standard EN166
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. For prolonged contact, heavier duty gloves may be necessary. Gloves should be changed immediately if contaminated[1][3][5].EN ISO 374
Body Protection A lab coat or protective suit is required to prevent skin contact[1][3].Not specified

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential for safely handling this compound.

1. Preparation and Engineering Controls:

  • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood[1][2].

  • Verify that an eyewash station and safety shower are easily accessible[6].

  • Have all necessary equipment, including a calibrated analytical balance, readily available inside the fume hood[6].

2. Weighing and Solution Preparation:

  • Don all required PPE as detailed in the table above.

  • Handle the solid compound carefully to minimize dust generation[7].

  • Prepare solutions within the chemical fume hood.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling[1].

  • Decontaminate all work surfaces.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Solid Waste: Collect all solid waste contaminated with the compound, including used gloves, weighing paper, and empty containers, in a clearly labeled and sealed hazardous waste container[6].

  • Liquid Waste: Collect any liquid waste containing the compound in a separate, appropriately labeled, and sealed hazardous waste container[6].

  • Disposal: Dispose of all waste through an approved waste disposal plant, following all local and national regulations[1].

Emergency Procedures

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor. Do not induce vomiting[1].

  • In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1].

  • In Case of Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical advice if irritation occurs[1][2].

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[2].

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decontaminate Decontaminate Surfaces handle_solution->cleanup_decontaminate cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_wash Wash Hands cleanup_dispose_solid->cleanup_wash cleanup_dispose_liquid->cleanup_wash

Caption: Workflow for Handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.